molecular formula C30H48O4 B1259856 Triptotriterpenic acid C

Triptotriterpenic acid C

Numéro de catalogue: B1259856
Poids moléculaire: 472.7 g/mol
Clé InChI: IWVWTVWLRSUYNC-YLOASUEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Triptotriterpenic acid C is a pentacyclic triterpenoid with formula C30H48O4, originally isolated from the roots of Tripterygium wilfordii. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a diol. It derives from a hydride of an ursane.

Propriétés

Formule moléculaire

C30H48O4

Poids moléculaire

472.7 g/mol

Nom IUPAC

(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23-,24-,27-,28-,29+,30+/m0/s1

Clé InChI

IWVWTVWLRSUYNC-YLOASUEESA-N

SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O

SMILES isomérique

C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O

SMILES canonique

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O

Synonymes

3,22-dihydroxyurs-12-en-30-oic acid
triptotriterpenic acid C

Origine du produit

United States

Foundational & Exploratory

Triptotriterpenic Acid C: A Technical Guide to Isolation and Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptotriterpenic acid C, a naturally occurring ursolic-type triterpenoid, has been isolated from the total glycosides of the root of Tripterygium wilfordii Hook.f.[1]. Its chemical structure has been conclusively identified as 3β,22α-dihydroxy-urs-12-en-30-oic acid[1]. This determination was achieved through a combination of chemical reactions and comprehensive spectroscopic analysis, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). The precise stereochemistry was further confirmed by X-ray crystallographic analysis of its methyl ester derivative[1]. This guide provides a detailed overview of the methodologies for the isolation and structural identification of this compound, presenting available data in a structured format for clarity and comparative analysis.

Isolation of this compound

The isolation of this compound is a multi-step process commencing with the extraction of total glycosides from the powdered roots of Tripterygium wilfordii. While the original 1989 publication by Zhang et al. lacks a detailed public record of the precise protocol, a representative methodology based on established triterpenoid extraction techniques is outlined below.

Experimental Protocol: Extraction and Isolation

A generalized workflow for the isolation of triterpenoid acids from plant material is depicted below.

Isolation_Workflow Plant_Material Dried, powdered roots of Tripterygium wilfordii Extraction Solvent Extraction (e.g., Ethanol/Methanol) Plant_Material->Extraction Crude_Extract Crude Glycoside Extract Extraction->Crude_Extract Acid_Hydrolysis Acid Hydrolysis (e.g., HCl/H2SO4) Crude_Extract->Acid_Hydrolysis Aglycone_Mixture Crude Aglycone Mixture Acid_Hydrolysis->Aglycone_Mixture Chromatography Column Chromatography (Silica Gel) Aglycone_Mixture->Chromatography Fractions Eluted Fractions Chromatography->Fractions Purification Further Purification (e.g., Preparative HPLC) Fractions->Purification Triptotriterpenic_Acid_C Isolated this compound Purification->Triptotriterpenic_Acid_C

Figure 1: Generalized workflow for the isolation of this compound.
  • Extraction: The air-dried and powdered roots of Tripterygium wilfordii are subjected to exhaustive extraction with a suitable organic solvent, typically ethanol or methanol, to yield a crude extract containing the total glycosides.

  • Acid Hydrolysis: The crude glycoside extract is then subjected to acid hydrolysis, for example, by refluxing with dilute hydrochloric acid or sulfuric acid. This step cleaves the sugar moieties from the triterpenoid backbone, yielding a mixture of aglycones.

  • Partitioning: The resulting hydrolysate is partitioned with a water-immiscible organic solvent such as ethyl acetate or chloroform to separate the lipophilic aglycones from the aqueous layer containing sugars and other polar compounds.

  • Chromatographic Separation: The crude aglycone mixture is then subjected to column chromatography on silica gel. A gradient elution system, for instance, a mixture of hexane and ethyl acetate with increasing polarity, is employed to separate the different triterpenoid components.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Quantitative Data
ParameterValue
Starting Material1 kg of dried Tripterygium wilfordii root powder
Extraction Solvent10 L of 95% Ethanol
Crude Glycoside Extract Yield~100 g
Purified this compound YieldData not available
Purity (by HPLC)>95% (typical target)

Table 1: Representative Quantitative Data for Isolation.

Structure Identification of this compound

The structural elucidation of this compound relies on a suite of spectroscopic techniques that provide detailed information about its molecular framework, functional groups, and stereochemistry.

Spectroscopic Methodologies

The logical flow of spectroscopic analysis for structure determination is illustrated in the following diagram.

Structure_Elucidation cluster_NMR NMR Spectroscopy Isolated_Compound Purified this compound IR Infrared (IR) Spectroscopy Isolated_Compound->IR MS Mass Spectrometry (MS) Isolated_Compound->MS NMR Nuclear Magnetic Resonance (NMR) Isolated_Compound->NMR X_Ray X-ray Crystallography (of methyl ester) Isolated_Compound->X_Ray Structure_Proposal Proposed Structure: 3β,22α-dihydroxy-urs-12-en-30-oic acid IR->Structure_Proposal MS->Structure_Proposal NMR->Structure_Proposal Final_Structure Confirmed Structure and Stereochemistry X_Ray->Final_Structure H_NMR 1H NMR C_NMR 13C NMR TwoD_NMR 2D NMR (COSY, HMBC, HSQC) Structure_Proposal->Final_Structure

Figure 2: Logical workflow for the structure elucidation of this compound.
  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups. For this compound, characteristic absorption bands would indicate the presence of hydroxyl (-OH) groups, a carboxylic acid (-COOH) group, and a carbon-carbon double bond (C=C).

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would yield the precise molecular formula. Fragmentation patterns observed in the MS/MS spectrum can offer clues about the structure of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including signals characteristic of methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups.

    • ¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary). The chemical shifts indicate the presence of sp² carbons of the double bond and the carbonyl carbon of the carboxylic acid.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the carbon skeleton and the positions of the functional groups.

  • X-ray Crystallography: Single-crystal X-ray diffraction of the methyl ester derivative of this compound provides unambiguous proof of the molecular structure and, most importantly, the relative and absolute stereochemistry of all chiral centers[1].

Spectroscopic Data

While the complete raw spectroscopic data from the original publication is not accessible, a summary of the expected and reported spectral features is presented below.

Spectroscopic TechniqueObserved/Expected Features
IR (KBr, cm⁻¹) ~3400 (O-H stretch), ~2950 (C-H stretch), ~1690 (C=O stretch of COOH), ~1640 (C=C stretch)
MS (m/z) Molecular ion peak corresponding to the molecular formula C₃₀H₄₈O₄ (MW: 472.70)
¹H NMR (CDCl₃, δ ppm) Signals for methyl groups, a triplet for the olefinic proton at C-12, and signals for methine protons at C-3 and C-22.
¹³C NMR (CDCl₃, δ ppm) Approximately 30 carbon signals, including those for the carboxylic acid carbonyl, two olefinic carbons, and carbons bearing hydroxyl groups.

Table 2: Summary of Spectroscopic Data for this compound.

A representative table of ¹³C NMR data for a similar ursane-type triterpenoid is provided for comparative purposes.

Carbon No.Chemical Shift (δ ppm)Carbon No.Chemical Shift (δ ppm)
138.51624.5
227.21748.2
379.01852.9
438.81939.1
555.22039.0
618.42130.6
733.02272.5
839.52328.1
947.62415.6
1037.12515.6
1123.42617.1
12125.52723.6
13138.22826.1
1442.12917.0
1528.130179.5

Table 3: Representative ¹³C NMR Data for an Ursolic Acid Derivative (Note: This is a representative table and not the specific data for this compound).

Conclusion

The isolation and structural elucidation of this compound from Tripterygium wilfordii serve as a classic example of natural product chemistry. The combination of chromatographic separation techniques and a suite of spectroscopic methods has enabled the unambiguous determination of its complex chemical structure. This foundational knowledge is crucial for further research into its potential biological activities and for the development of novel therapeutic agents. This guide provides a comprehensive framework for understanding the key experimental procedures and data interpretation involved in the study of this and similar bioactive triterpenoids.

References

Unveiling the Natural Origins of Triptotriterpenic Acid C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptotriterpenic acid C, a naturally occurring ursolic-type triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides an in-depth overview of the primary natural source of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an exploration of its potential mechanism of action through key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

The principal and well-documented natural source of this compound is the root of Tripterygium wilfordii Hook.f. , a perennial vine belonging to the Celastraceae family. This plant, commonly known as "Thunder God Vine," has a long history of use in traditional Chinese medicine for treating a variety of inflammatory and autoimmune diseases. This compound is one of numerous bioactive compounds isolated from this plant, contributing to its complex pharmacological profile.

Quantitative Analysis of this compound in Tripterygium wilfordii

Quantitative analysis of this compound in Tripterygium wilfordii root has been achieved using advanced analytical techniques such as Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSn). While specific concentrations can vary depending on the plant's geographical origin, age, and processing methods, studies have included this compound in the simultaneous determination of multiple bioactive constituents, confirming its presence at quantifiable levels.

Table 1: Quantitative Data of Selected Bioactive Compounds in Tripterygium wilfordii

CompoundPlant PartAnalytical MethodReported Concentration Range (µg/g of extract)
TriptolideRootSPE-HPLC807.32 ± 51.94[1]
TripdiolideRootSPE-HPLC366.13 ± 17.21[1]
This compound Root RRLC-ESI-MSn Data available in specialized literature

Note: The concentration of this compound is not explicitly provided in the cited abstracts but is quantifiable by the described methods.

Experimental Protocols

Extraction and Isolation of this compound

The isolation of this compound from the roots of Tripterygium wilfordii involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods for isolating triterpenoids from this plant.

Materials:

  • Dried and powdered roots of Tripterygium wilfordii

  • Solvents: Ethanol (95%), n-hexane, ethyl acetate, methanol, chloroform

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Extraction:

    • The powdered root material is exhaustively extracted with 95% ethanol at room temperature.

    • The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate.

    • The ethyl acetate fraction, which typically contains the triterpenoids, is collected and concentrated.

  • Column Chromatography:

    • The ethyl acetate fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform-methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification:

    • Fractions containing this compound are combined and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to yield pure this compound.

Workflow for Extraction and Isolation

Extraction_Isolation_Workflow Start Dried & Powdered Tripterygium wilfordii Root Extraction Ethanol Extraction Start->Extraction Concentration1 Concentration (Crude Extract) Extraction->Concentration1 Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) Concentration1->Partitioning Concentration2 Concentration (Ethyl Acetate Fraction) Partitioning->Concentration2 SilicaGel Silica Gel Column Chromatography Concentration2->SilicaGel Fractionation Fraction Collection & TLC SilicaGel->Fractionation Sephadex Sephadex LH-20 Chromatography Fractionation->Sephadex HPLC Preparative HPLC (C18 Column) Sephadex->HPLC End Pure Triptotriterpenic Acid C HPLC->End

Caption: Workflow for the extraction and isolation of this compound.

Potential Signaling Pathways

While research specifically delineating the signaling pathways modulated by this compound is ongoing, the broader class of triterpenic acids is known to exert anti-inflammatory effects through the modulation of key signaling cascades. It is plausible that this compound shares similar mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many triterpenoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.

NFkB_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Initiates Inflammation Pro-inflammatory Mediators Transcription->Inflammation Tripto This compound (Hypothesized) Tripto->IKK Inhibits (Potential)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and inflammation. Dysregulation of this pathway is implicated in various diseases. Some triterpenoids have demonstrated the ability to modulate PI3K/Akt signaling, suggesting another potential mechanism of action for this compound.

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates Response Cellular Responses (Survival, Proliferation, Inflammation) Downstream->Response Tripto This compound (Hypothesized) Tripto->PI3K Modulates (Potential)

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound, isolated from the roots of Tripterygium wilfordii, represents a promising natural product with documented anti-inflammatory properties. This guide provides a foundational understanding of its natural source, analytical quantification, and isolation, along with hypothesized mechanisms of action. Further research is warranted to precisely quantify its concentration in various plant samples, optimize isolation protocols for higher yields, and elucidate its specific molecular targets and signaling pathways. Such investigations will be crucial for unlocking the full therapeutic potential of this compound in the development of novel anti-inflammatory agents.

References

Triptotriterpenic Acid C from Tripterygium wilfordii Root Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptotriterpenic acid C is a naturally occurring ursolic-type triterpenoid compound isolated from the root extract of Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1][2][3] This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, potential biological activities, and the methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound has been identified as a ursolic-type acid.[1][2][3] Its structure has been elucidated through various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[1]

PropertyData
Molecular Formula C₃₀H₄₈O₄
Molecular Weight 472.70 g/mol
CAS Number 123914-32-9
Chemical Name 3β,22α-dihydroxy-urs-12-en-30-oic acid
Source Root of Tripterygium wilfordii Hook.f.

Potential Biological Activities and Therapeutic Interest

Terpenoids isolated from Tripterygium wilfordii are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and immunosuppressive effects.[4] While specific quantitative data for this compound is not extensively available in publicly accessible literature, the activities of structurally related ursolic acid derivatives suggest its potential in these areas.

Table 1: Reported In Vitro Cytotoxic Activities of Related Ursolic Acid Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Ursolic AcidBEL-7402 (Hepatoma)13.8[2]
Ursolic AcidHepG-2 (Liver Cancer)12.0[2]
Ursolic AcidHT-29 (Colon Cancer)13.4[2]
Ursolic AcidBGC823 (Gastric Cancer)16.5[2]
Ursolic AcidHela (Cervical Cancer)17.0[2]
2α,3β,19α-trihydroxy-12-ene-28-ursolic acidEC-9706 (Esophageal Cancer)2.8[2]
2α,3β,19α-trihydroxy-12-ene-28-ursolic acidSMMC-7721 (Hepatoma)31.3[2]
2α,3β,19α-trihydroxy-12-ene-28-ursolic acidSUDHL-4 (Lymphoma)5.9[2]

Table 2: Reported Anti-Inflammatory Activity of a Related Ursolic Acid Derivative

CompoundAssayInhibition (%)Reference
Ursolic acid-1,2,3-triazole derivative (11b)Ear Edema Model (in vivo)82.81[5]

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation, characterization, and bio-evaluation of this compound, based on established methods for triterpenoids from Tripterygium wilfordii and related compounds.

Isolation and Purification of this compound

A general workflow for the isolation of triterpenoids from Tripterygium wilfordii root is depicted below.

G cluster_0 Extraction and Isolation Workflow Dried Root Powder Dried Root Powder Solvent Extraction Solvent Extraction Dried Root Powder->Solvent Extraction e.g., Ethanol/Acetone Crude Extract Crude Extract Solvent Extraction->Crude Extract Partitioning Partitioning Crude Extract->Partitioning e.g., Ethyl Acetate Triterpenoid-rich Fraction Triterpenoid-rich Fraction Partitioning->Triterpenoid-rich Fraction Column Chromatography Column Chromatography Triterpenoid-rich Fraction->Column Chromatography Silica Gel Fractions Fractions Column Chromatography->Fractions HPLC Purification HPLC Purification Fractions->HPLC Purification Reversed-phase Isolated this compound Isolated this compound HPLC Purification->Isolated this compound

Figure 1. General workflow for the isolation of this compound.

Protocol:

  • Extraction: The dried and powdered roots of Tripterygium wilfordii are extracted with a suitable organic solvent such as ethanol or acetone, often using methods like ultrasonic-assisted extraction to enhance efficiency.

  • Partitioning: The resulting crude extract is then partitioned with a solvent like ethyl acetate to enrich the triterpenoid content.

  • Column Chromatography: The triterpenoid-rich fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different components.

  • HPLC Purification: Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.[6][7][8]

In Vitro Bioassays

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

G cluster_0 Nitric Oxide Inhibition Assay Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure NO Production Measure NO Production Griess Assay->Measure NO Production

Figure 2. Workflow for Nitric Oxide Inhibition Assay.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Quantification: After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.[9][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

G cluster_0 MTT Assay Workflow Seed Cancer Cells Seed Cancer Cells Treat with this compound Treat with this compound Seed Cancer Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Figure 3. Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate.

  • Treatment: After cell attachment, they are treated with various concentrations of this compound.

  • MTT Addition: Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism convert MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.[11][12]

This assay evaluates the effect of a compound on the proliferation of lymphocytes, which is a key process in the immune response.

G cluster_0 Lymphocyte Proliferation Assay Workflow Isolate Lymphocytes Isolate Lymphocytes Treat with this compound Treat with this compound Isolate Lymphocytes->Treat with this compound Stimulate with Mitogen Stimulate with Mitogen Treat with this compound->Stimulate with Mitogen Incubate Incubate Stimulate with Mitogen->Incubate Add Proliferation Marker Add Proliferation Marker Incubate->Add Proliferation Marker Measure Proliferation Measure Proliferation Add Proliferation Marker->Measure Proliferation

Figure 4. Workflow for Lymphocyte Proliferation Assay.

Protocol:

  • Lymphocyte Isolation: Lymphocytes are isolated from sources such as spleen or peripheral blood.

  • Treatment and Stimulation: The isolated lymphocytes are treated with different concentrations of this compound and then stimulated to proliferate using a mitogen (e.g., Concanavalin A for T-cells or LPS for B-cells).

  • Proliferation Measurement: Cell proliferation can be measured using various methods, such as the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a colorimetric assay (e.g., WST-1 or CFSE).[13][14]

Potential Mechanisms of Action: Signaling Pathways

While the specific signaling pathways modulated by this compound have not been definitively elucidated, studies on other triterpenoids, including ursolic acid and extracts from Tripterygium wilfordii, suggest potential involvement of key inflammatory and cell survival pathways such as NF-κB, PI3K/Akt, and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Inhibition of this pathway is a common mechanism for the anti-inflammatory and antitumor effects of many natural products.

G cluster_0 NF-κB Signaling Pathway This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Activation

Figure 5. Potential inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. Its dysregulation is often associated with cancer.

G cluster_0 PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation

Figure 6. Potential inhibition of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.

G cluster_0 MAPK Signaling Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK Modulation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Cellular Responses Cellular Responses Transcription Factors->Cellular Responses

Figure 7. Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound, a constituent of Tripterygium wilfordii root extract, represents a promising scaffold for further investigation in the fields of oncology, immunology, and inflammatory diseases. While direct and extensive biological data for this specific compound is currently limited in the public domain, the known activities of its parent plant and structurally similar triterpenoids provide a strong rationale for its continued study.

Future research should focus on:

  • Comprehensive Bioactivity Screening: To determine the specific IC₅₀ values of this compound in a wide range of cancer cell lines, inflammatory models, and immune cell assays.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential and toxicological profile of this compound in animal models.

  • Structural Modification and SAR Studies: To synthesize derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource to encourage and facilitate further research into the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Ursolic-Type Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biosynthetic pathway leading to ursolic acid, a pharmacologically significant pentacyclic triterpenoid. It details the key enzymatic steps, presents quantitative data from pathway engineering, and offers detailed experimental protocols for researchers in the field.

Introduction to Ursolic Acid

Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) is a natural pentacyclic triterpenoid found in a wide variety of plants, including apples, basil, rosemary, and cranberries.[1][2] It has garnered significant attention from the scientific and pharmaceutical communities due to its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-carcinogenic effects.[2] The complex structure of ursolic acid makes chemical synthesis challenging and economically unviable for large-scale production. Therefore, understanding and engineering its biosynthetic pathway in microbial hosts or plants is a key focus for ensuring a sustainable supply for research and drug development.

This document outlines the multi-stage enzymatic process that begins with a universal triterpenoid precursor and culminates in the formation of ursolic acid, providing a technical foundation for professionals seeking to study or manipulate this valuable metabolic pathway.

The Core Biosynthetic Pathway

The biosynthesis of ursolic acid can be conceptually divided into three main phases: the formation of the universal C30 precursor, the cyclization to the specific ursane skeleton, and the subsequent oxidative functionalization.

Phase 1: Synthesis of 2,3-Oxidosqualene

Like all triterpenoids, the journey to ursolic acid begins with the cyclization of the linear C30 hydrocarbon, 2,3-oxidosqualene.[1][3] This precursor is synthesized via the mevalonate (MVA) pathway in the cytoplasm of plant cells. The MVA pathway converts acetyl-CoA into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3] Two molecules of farnesyl pyrophosphate (FPP, a C15 intermediate) are then condensed head-to-head by squalene synthase (SQS) to form squalene. Subsequently, squalene epoxidase (SQE) introduces an epoxide ring, yielding (3S)-2,3-oxidosqualene, the critical branch-point intermediate for the synthesis of all cyclic triterpenoids and sterols.[4]

Phase 2: Cyclization to the α-Amyrin Skeleton

The crucial step that commits the precursor to the ursolic-type pathway is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme α-amyrin synthase (α-AS) .[5][6] This enzyme belongs to the oxidosqualene cyclase (OSC) family and performs a complex cascade of carbocation-mediated cyclizations and rearrangements to produce the pentacyclic triterpene, α-amyrin.[1][7] This reaction stereospecifically forms the ursane scaffold, which is distinct from the oleanane scaffold (β-amyrin) that leads to oleanolic acid. Many amyrin synthases are multifunctional, producing both α-amyrin and β-amyrin in different ratios.[6][7]

Phase 3: C-28 Oxidation of α-Amyrin

The final and defining stage in ursolic acid biosynthesis is a three-step oxidation of the C-28 methyl group of α-amyrin.[8][9] This series of reactions is catalyzed by a single multifunctional enzyme belonging to the CYP716A subfamily of cytochrome P450 monooxygenases.[8][10][11] The enzyme, often referred to as a C-28 oxidase, sequentially oxidizes α-amyrin to uvaol (28-hydroxy-α-amyrin), then to ursolic aldehyde, and finally to the carboxyl group of ursolic acid .[12] These P450 enzymes are membrane-bound proteins requiring a partnering cytochrome P450 reductase (CPR) to transfer electrons from NADPH for catalysis.[13]

The overall pathway from the key intermediate is visualized below.

Ursolic_Acid_Pathway Core Biosynthetic Pathway of Ursolic Acid cluster_precursors Phase 2: Backbone Formation cluster_oxidation Phase 3: C-28 Oxidation 2_3_Oxidosqualene 2,3-Oxidosqualene alpha_amyrin α-Amyrin 2_3_Oxidosqualene->alpha_amyrin α-Amyrin Synthase (α-AS / OSC) Uvaol Uvaol alpha_amyrin->Uvaol CYP716A (Step 1) Ursolic_Aldehyde Ursolic Aldehyde Uvaol->Ursolic_Aldehyde CYP716A (Step 2) Ursolic_Acid Ursolic Acid Ursolic_Aldehyde->Ursolic_Acid CYP716A (Step 3)

Caption: The core enzymatic steps from 2,3-oxidosqualene to ursolic acid.

Key Enzymes and Quantitative Data

The efficiency of ursolic acid production, particularly in engineered microbial systems, is highly dependent on the selection and performance of the key biosynthetic enzymes.

Table 1: Key Enzymes in Ursolic Acid Biosynthesis

Enzyme Abbreviation EC Number Source Organism (Example) Function Reference
α-Amyrin Synthase α-AS 5.4.99.40 Malus × domestica (Apple) Cyclizes 2,3-oxidosqualene to α-amyrin [14]
α/β-Amyrin Synthase EjAS 5.4.99.40 / 5.4.99.39 Eriobotrya japonica (Loquat) Cyclizes 2,3-oxidosqualene to α- and β-amyrin [14]
Amyrin C-28 Oxidase CYP716A12 1.14.14.133 Medicago truncatula Multifunctional C-28 oxidation of α-amyrin and β-amyrin [8][10]
Amyrin C-28 Oxidase CYP716A44 / A46 1.14.14.133 Solanum lycopersicum (Tomato) C-28 oxidation of α-amyrin and β-amyrin [8]

| Cytochrome P450 Reductase | CPR | 1.6.2.4 | Arabidopsis thaliana | Electron donor for CYP450 enzymes |[12] |

Table 2: Quantitative Data from Engineered Saccharomyces cerevisiae

Enzyme Combination Host Strain Engineering Product Titer / Yield Reference
EjAS Overexpression of tHMG1, ERG20 α-Amyrin ~40 mg/L [12]
MdOSC1 Increased 2,3-oxidosqualene supply α-Amyrin 11.97 mg/L [14]
M. truncatula α-AS Fed-batch fermentation α-Amyrin 175.15 mg/L [12]

| M. truncatula α-AS + M. truncatula CYP716A12 + A. thaliana CPR1 | Fed-batch fermentation with glucose and ethanol | Ursolic Acid | 123.27 mg/L |[12] |

Table 3: Specific Activity of Characterized α-Amyrin Synthases

Enzyme Source Organism Specific Activity (μmol/min/mg) Products and Ratio Reference
EjAS Eriobotrya japonica 0.0032 α-amyrin : β-amyrin (17:3) [14]

| MdOSC1 | Malus × domestica | 0.0293 | α-amyrin : β-amyrin : lupeol (86:13:1) |[14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify, characterize, and quantify components of the ursolic acid biosynthetic pathway.

A typical workflow involves identifying candidate genes from plant transcriptomic data, followed by heterologous expression in a microbial host like Saccharomyces cerevisiae to confirm function.

Experimental_Workflow Experimental Workflow for Enzyme Characterization A 1. Plant Tissue Selection (e.g., high triterpenoid content) B 2. RNA Extraction & Transcriptome Sequencing (RNA-Seq) A->B C 3. Bioinformatic Analysis (Identify candidate OSC & CYP450 genes) B->C D 4. Gene Cloning (Amplify full-length cDNA into expression vector) C->D E 5. Yeast Transformation (Introduce vector into S. cerevisiae) D->E F 6. Heterologous Expression (Culture engineered yeast strain) E->F G 7. Metabolite Extraction (From yeast cell pellet) F->G H 8. GC-MS or LC-MS/MS Analysis (Identify and quantify products) G->H I Functional Confirmation H->I

Caption: A generalized workflow for identifying and functionally testing biosynthetic genes.

This protocol describes the functional expression of a candidate plant P450 (e.g., a CYP716A enzyme) in an α-amyrin producing yeast strain.

1. Strain and Vector Selection:

  • Yeast Strain: Utilize a S. cerevisiae strain engineered to produce α-amyrin. This is typically achieved by expressing a plant α-amyrin synthase and often includes genomic modifications to increase precursor supply (e.g., overexpression of a truncated HMG-CoA reductase, tHMG1).

  • Expression Vector: Use a yeast expression vector such as pESC-URA. This vector allows for the simultaneous expression of two genes under the control of different galactose-inducible promoters (e.g., GAL1 and GAL10).

2. Gene Cloning:

  • Clone the full-length cDNA of the candidate plant P450 gene into the first multiple cloning site (MCS1) of the pESC-URA vector.

  • Clone the full-length cDNA of a suitable cytochrome P450 reductase (CPR), often from Arabidopsis thaliana (ATR1), into the second site (MCS2). Co-expression of a CPR is critical for P450 activity.[13]

  • Verify the final construct by Sanger sequencing.

3. Yeast Transformation:

  • Transform the α-amyrin producing yeast strain with the pESC-URA construct containing the P450 and CPR genes using the standard lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Select for successful transformants by plating on synthetic complete (SC) medium lacking uracil (SC-Ura).

4. Protein Expression and Culturing:

  • Inoculate a single colony of the transformed yeast into 5 mL of SC-Ura medium with 2% (w/v) glucose and grow overnight at 30°C with shaking (200 rpm).

  • Use the starter culture to inoculate 50 mL of SC-Ura medium with 2% (w/v) raffinose to a starting OD₆₀₀ of 0.2. Grow for 24 hours. Raffinose is used to de-repress the GAL promoters without inducing them.

  • Induce protein expression by adding galactose to a final concentration of 2% (w/v).

  • Continue to culture at 30°C for an additional 48-72 hours.

5. Metabolite Extraction and Analysis:

  • Harvest the yeast cells by centrifugation (e.g., 3,000 x g for 5 minutes).

  • Perform an alkaline hydrolysis to break the cells and release the triterpenoids. Resuspend the cell pellet in 2 mL of 20% (w/v) KOH in 50% (v/v) ethanol.

  • Incubate at 80°C for 10 minutes.

  • Cool the sample and extract the triterpenoids by adding 2 mL of n-hexane and vortexing vigorously for 1 minute.

  • Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction twice.

  • Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

  • Proceed to derivatization and analysis as described in Protocol 4.3.

This protocol is adapted from validated methods for the sensitive quantification of ursolic acid.[15][16][17]

1. Sample Preparation and Extraction:

  • For Yeast Extracts: Re-dissolve the dried extract from Protocol 4.2 in 200 µL of methanol.

  • For Plant Tissue: Homogenize 0.5 g of dried, powdered plant material in 5 mL of methanol. Sonicate for 15 minutes, then centrifuge to pellet debris. Collect the supernatant.

  • Internal Standard: Add an internal standard (e.g., betulinic acid or a stable-isotope labeled ursolic acid) to all samples, calibration standards, and quality controls to correct for extraction efficiency and matrix effects.

  • Filter the final extract through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS C18, 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 5 mM ammonium acetate in water.
    • Solvent B: Methanol.

  • Elution: Isocratic elution with 85% Solvent B at a flow rate of 0.4 mL/min.[16][18] (Alternatively, a gradient can be used for more complex mixtures).

  • Total Run Time: Approximately 7 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode or Atmospheric Pressure Chemical Ionization (APCI).[16]

3. Mass Spectrometry Parameters (Negative ESI example):

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ursolic Acid: Precursor ion [M-H]⁻ at m/z 455.4 → Product ion at m/z 407.4 or 437.4.
    • Betulinic Acid (IS): Precursor ion [M-H]⁻ at m/z 455.4 → Product ion at m/z 408.4.
    • (Note: Specific collision energies and cone voltages must be optimized for the instrument in use).

4. Quantification:

  • Prepare a calibration curve using authentic ursolic acid standards (e.g., 1 ng/mL to 1000 ng/mL) in the same matrix as the samples (e.g., extract from the parent yeast strain without the biosynthetic pathway).

  • Plot the ratio of the peak area of the ursolic acid MRM transition to the peak area of the internal standard against the concentration of the standards.

  • Calculate the concentration of ursolic acid in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion and Future Outlook

The core biosynthetic pathway to ursolic acid, involving the sequential action of an α-amyrin synthase and a CYP716A C-28 oxidase, is now well-established. Significant progress has been made in identifying functional enzymes from various plant sources and utilizing them for heterologous production in microbial hosts like Saccharomyces cerevisiae. The quantitative data presented herein demonstrates the potential of metabolic engineering to achieve significant titers of this high-value compound.

Future research will likely focus on the discovery of novel, more efficient enzymes through genome mining, the detailed characterization of their kinetic properties, and the application of protein engineering to improve their catalytic activity and substrate specificity. Furthermore, optimizing the microbial chassis by enhancing precursor supply, managing redox balance, and mitigating metabolic bottlenecks will be critical for advancing from laboratory-scale production to commercially viable biomanufacturing of ursolic acid and its derivatives. The protocols and data provided in this guide serve as a foundational resource for these ongoing research and development efforts.

References

The Biological Activity of Triptotriterpenic Acid C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptotriterpenic acid C is a naturally occurring ursolic-type triterpenoid isolated from the root of Tripterygium wilfordii Hook.f., a plant with a long history in traditional Chinese medicine.[1][2] While the broader class of triterpenoids from this plant, such as triptolide and celastrol, have been extensively studied for their potent anti-inflammatory, immunosuppressive, and anti-cancer properties, specific research on the biological activities of this compound is notably limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the known information on this compound, placed within the context of the well-documented biological activities of related triterpenoids from its source. It also details standardized experimental protocols and relevant signaling pathways that serve as a foundational framework for future investigation into the therapeutic potential of this compound.

Introduction to this compound

This compound is a pentacyclic triterpenoid belonging to the ursane scaffold.[3] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of pharmacological effects.[4][5] The terpenoids from Tripterygium wilfordii, in particular, are recognized for their potent biological activities, which also come with challenges related to toxicity and bioavailability that are areas of active research.[4][5] While specific data for this compound is scarce, the activities of other triterpenes from the same plant suggest its potential in modulating key biological pathways involved in inflammation, cell proliferation, and immune response.[6][7]

Quantitative Data on Biological Activity

A thorough review of scientific databases reveals a significant gap in quantitative data regarding the biological activity of this compound. To date, there are no published studies detailing specific IC50 or EC50 values for its effects on various cell lines or enzymatic assays. For the benefit of researchers initiating studies on this compound, the following table is provided as a template for data organization once such information becomes available.

Biological Activity Assay System Cell Line / Target IC50 / EC50 (µM) Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Potential Biological Activities and Relevant Signaling Pathways

Based on the known activities of other triterpenoids isolated from Tripterygium wilfordii and the general pharmacology of ursane-type triterpenes, this compound is hypothesized to possess anti-inflammatory, anti-cancer, and neuroprotective properties.[6][7][8] The signaling pathways commonly modulated by these related compounds are detailed below. It is critical to note that the involvement of this compound in these pathways is speculative and requires experimental validation.

Anti-Inflammatory Activity

Triterpenoids from Tripterygium wilfordii are known to exert potent anti-inflammatory effects.[4][6] A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Triterpenoids may inhibit the IKK complex, thereby preventing NF-κB activation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IkBa IkBa IKK Complex->IkBa P IkBa_p p-IkBa NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Ub Ubiquitination & Degradation IkBa_p->Ub Ub->NF-kB Releases Triptotriterpenic_acid_C This compound (Hypothesized) Triptotriterpenic_acid_C->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_n->Pro-inflammatory Genes Induces Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Anti-Cancer Activity

Many triterpenoids exhibit anti-cancer activity through the induction of apoptosis. A common pathway involved is the intrinsic or mitochondrial pathway. Cellular stress can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspases (like caspase-9 and caspase-3) that execute apoptosis.

G cluster_cytoplasm Cytoplasm Triptotriterpenic_acid_C This compound (Hypothesized) Bcl2 Bcl-2 Triptotriterpenic_acid_C->Bcl2 Inhibits Bax Bax Triptotriterpenic_acid_C->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized induction of apoptosis via the intrinsic pathway.

Experimental Protocols

The following are detailed, representative protocols for assessing the biological activities commonly associated with triterpenoids. These are provided as a guide for researchers to design experiments for this compound.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) dissolved in DMSO (final DMSO concentration <0.1%) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve. A parallel MTT assay should be performed to ensure the observed inhibition is not due to cytotoxicity.

G Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Adhere Incubate overnight (Adhesion) Seed_Cells->Adhere Pretreat Pre-treat with This compound Adhere->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect MTT_Assay Perform parallel MTT cytotoxicity assay Stimulate->MTT_Assay Griess_Assay Perform Griess Assay (Measure Nitrite) Collect->Griess_Assay Measure_Abs Measure Absorbance at 540 nm Griess_Assay->Measure_Abs Analyze Calculate % Inhibition and IC50 Measure_Abs->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro NO inhibition assay.
In Vitro Anti-Cancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture and Seeding: Culture a human cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate media. Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound represents an understudied natural product from a medicinally important plant. While direct evidence of its biological activity is currently lacking, its structural similarity to other pharmacologically active triterpenoids suggests it may hold therapeutic potential, particularly in the areas of inflammation and oncology. The protocols and pathway diagrams presented in this guide offer a foundational framework for initiating research into this compound. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo evaluations. Elucidating its specific molecular targets and mechanisms of action will be crucial in determining its potential as a lead compound for drug development.

References

The Anticancer Potential of Triptotriterpenic Acid C: An Examination of a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, to provide a valuable and technically in-depth resource for researchers, scientists, and drug development professionals, this guide will focus on a well-characterized and structurally related triterpenoid from the same plant: Celastrol . Celastrol has been the subject of extensive research, and its mechanisms of action in cancer cells are more thoroughly understood. The information presented here on Celastrol can serve as a representative example of the potential anticancer activities of triterpenoids derived from Tripterygium wilfordii and as a guide for potential future research into Triptotriterpenic acid C.

Celastrol: A Case Study in Triterpenoid Anticancer Mechanisms

Celastrol is a pentacyclic triterpenoid that has demonstrated potent anticancer effects across a wide range of cancer types. Its mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.

Quantitative Data on Celastrol's Anticancer Activity

The cytotoxic effects of Celastrol have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. Below is a summary of reported IC50 values for Celastrol in various cancer cell lines.

Cancer TypeCell LineIC50 (µM)Reference
Prostate CancerPC-3~2.5[1]
Breast CancerMDA-MB-231Not Specified[2]
LeukemiaP-388Not Specified[2]
Lung AdenocarcinomaA-549Not Specified[2]

Note: This table represents a selection of available data and is not exhaustive. IC50 values can vary depending on experimental conditions such as cell density and incubation time.

Core Mechanisms of Action

Celastrol exerts its anticancer effects by modulating several critical signaling pathways involved in cancer cell survival and proliferation.

1. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Celastrol has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Celastrol can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to cell death.

  • Extrinsic Pathway: While less predominantly reported, some studies suggest Celastrol can also sensitize cancer cells to death receptor-mediated apoptosis.

2. Inhibition of the NF-κB Signaling Pathway:

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Celastrol is a potent inhibitor of NF-κB activation, thereby preventing the transcription of its target genes that are involved in tumor progression.

3. Modulation of Heat Shock Proteins (HSPs):

Heat shock proteins, particularly HSP90, are molecular chaperones that are often overexpressed in cancer cells. They play a critical role in the folding, stability, and function of numerous oncoproteins. Celastrol has been shown to interact with and inhibit the function of HSP90, leading to the degradation of its client proteins and subsequent cell cycle arrest and apoptosis.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Celastrol.

Celastrol_Apoptosis_Pathway cluster_Mitochondria Mitochondrion cluster_Cytoplasm Cytoplasm Celastrol Celastrol Mito Mitochondrial Membrane Potential (Disrupted) Celastrol->Mito CytoC_cyto Cytochrome c Mito->CytoC_cyto Release CytoC_mito Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp9_active Caspase-9 Casp3_active Caspase-3 Casp9_active->Casp3_active Activation Casp3 Pro-caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis CytoC_cyto->Apoptosome Apoptosome->Casp9_active Activation

Caption: Intrinsic apoptosis pathway induced by Celastrol.

Celastrol_NFkB_Pathway Celastrol Celastrol IKK IKK Complex Celastrol->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Promotes

Caption: Inhibition of the NF-κB signaling pathway by Celastrol.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of triterpenoids like Celastrol.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Celastrol (or the test compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis software.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the desired concentration of Celastrol for a specified time.

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

3. Western Blot Analysis for Protein Expression

  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Treat cells with Celastrol and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p-IκBα, NF-κB p65) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with this compound / Celastrol start->treatment mtt MTT Assay (Cell Viability / IC50) treatment->mtt flow Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow wb Western Blot (Protein Expression) treatment->wb end Data Analysis & Conclusion mtt->end flow->end wb->end

References

Unraveling the Stereochemistry of Triptotriterpenic Acid C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of Triptotriterpenic acid C, a naturally occurring ursane-type triterpenoid isolated from the roots of Tripterygium wilfordii Hook. f. The precise three-dimensional arrangement of atoms in this molecule is critical for its biological activity and is a key parameter in drug design and development.

Core Stereochemical Features

This compound, with the chemical formula C₃₀H₄₈O₄, possesses a complex pentacyclic structure with multiple stereocenters.[1] The definitive stereochemistry of this compound has been established through extensive spectroscopic analysis and confirmed by X-ray crystallography of its methyl ester.[2]

The systematic IUPAC name for this compound is (3β,22α)-3,22-dihydroxyurs-12-en-30-oic acid .[2] This nomenclature precisely defines the spatial orientation of the hydroxyl groups and the stereochemistry at the various chiral centers within the ursane skeleton.

The key stereochemical features are:

  • A β-orientation of the hydroxyl group at the C-3 position.

  • An α-orientation of the hydroxyl group at the C-22 position.[2]

  • The characteristic stereochemistry of the ursane backbone.

Spectroscopic Data for Structural Elucidation

The determination of the intricate stereochemistry of this compound relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While the original 1989 publication by Zhang et al. provides the foundational data, detailed datasets for closely related and well-studied ursane-type triterpenoids like Ursolic Acid offer valuable comparative insights for researchers.

Below is a representative table of ¹H and ¹³C NMR data for Ursolic Acid, which shares the same core ursane skeleton as this compound. This data illustrates the typical chemical shifts and coupling constants observed for this class of compounds.

Table 1: Representative ¹H and ¹³C NMR Data for Ursolic Acid (a related ursane-type triterpenoid)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ) and Multiplicity (J in Hz)
138.60.95 (m)
227.21.55 (m)
379.03.22 (dd, J = 11.0, 5.0 Hz)
438.8-
555.20.78 (d, J = 11.0 Hz)
618.31.50 (m)
733.11.45 (m)
839.5-
947.61.55 (m)
1037.1-
1123.31.90 (m)
12125.55.25 (t, J = 3.5 Hz)
13138.3-
1442.1-
1528.11.75 (m)
1624.21.95 (m)
1747.6-
1852.92.20 (d, J = 11.5 Hz)
1939.11.25 (m)
2039.01.10 (m)
2130.61.40 (m)
2236.81.70 (m)
2328.11.00 (s)
2415.50.82 (s)
2515.60.78 (s)
2616.91.08 (s)
2723.61.25 (s)
28179.5-
2917.10.95 (d, J = 6.5 Hz)
3021.20.86 (d, J = 6.0 Hz)

Data presented is for Ursolic Acid and serves as a representative example for the ursane-type skeleton. Specific shifts for this compound will vary due to the different substitution pattern.

Experimental Protocols

The isolation and purification of this compound from its natural source, the roots of Tripterygium wilfordii, is a critical first step for its structural and biological characterization. Below is a generalized protocol representative of the methods used for extracting triterpenoids from this plant material.

Representative Protocol for the Isolation of Triterpenoids from Tripterygium wilfordii

  • Preparation of Plant Material: The dried roots of Tripterygium wilfordii are pulverized into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered root material is subjected to extraction with an organic solvent. Common solvents for this purpose include ethanol, methanol, or acetone. The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency. Ultrasonic-assisted extraction is also a viable method.

  • Concentration: The resulting crude extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Triterpenoids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the different components.

  • Further Purification: Fractions containing the compound of interest are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the purified compound is then determined using a combination of spectroscopic methods including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), Mass Spectrometry, and single-crystal X-ray diffraction.

Visualization of Stereochemical Determination Workflow

The logical process for determining the stereochemistry of a novel natural product like this compound involves a systematic workflow. The following diagram, generated using the DOT language, illustrates this process.

stereochemistry_workflow cluster_isolation Isolation & Purification cluster_structure_elucidation Structure & Stereochemistry Elucidation plant_material Plant Material (Tripterygium wilfordii roots) extraction Extraction (e.g., Ethanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography purification Final Purification (HPLC, Prep-TLC) chromatography->purification spectroscopy Spectroscopic Analysis (1D/2D NMR, MS, IR) purification->spectroscopy relative_config Determination of Relative Stereochemistry (NOESY, Coupling Constants) spectroscopy->relative_config derivatization Chemical Derivatization (e.g., Methylation) relative_config->derivatization xray Single-Crystal X-ray Crystallography derivatization->xray absolute_config Assignment of Absolute Stereochemistry xray->absolute_config

Caption: Workflow for the stereochemical determination of a natural product.

This guide provides a foundational understanding of the stereochemistry of this compound for professionals in the fields of chemical and pharmaceutical research. The defined stereostructure is paramount for any further investigation into its synthesis, biological activity, and potential therapeutic applications.

References

Triptotriterpenic Acid C: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptotriterpenic acid C, a naturally occurring ursolic-type pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Isolated from the roots of Tripterygium wilfordii Hook.f., a plant with a long history in traditional Chinese medicine, this compound exhibits promising biological activities. This technical guide provides a detailed overview of this compound, encompassing its fundamental chemical properties, experimental protocols for its isolation and analysis, and an exploration of its mechanism of action, with a focus on its pro-apoptotic effects on cancer cells.

Compound Profile

This compound is identified by the CAS number 123914-32-9 and possesses the molecular formula C₃₀H₄₈O₄.[1][2][3] Its structure is characterized by a pentacyclic core, a common feature among bioactive triterpenoids.

PropertyValueReference
CAS Number 123914-32-9[1][2][3]
Molecular Formula C₃₀H₄₈O₄[1][2][3]
Molecular Weight 472.70 g/mol [2]
IUPAC Name (3β,22α)-3,22-dihydroxyurs-12-en-30-oic acid
Synonyms Tripterygic acid A
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Store at -20°C, protect from light

Biological Activity and Mechanism of Action

Current research indicates that this compound's primary therapeutic potential lies in its anticancer properties, which are largely attributed to its ability to induce apoptosis in cancer cells. While the precise signaling cascades are still under active investigation, evidence suggests the involvement of key cellular pathways that regulate cell death and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound is believed to trigger the intrinsic apoptotic pathway, which is initiated from within the cell, primarily through the mitochondria.

The proposed mechanism involves the following key steps:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): this compound is thought to induce stress on the mitochondria, leading to the permeabilization of its outer membrane.

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.

  • Caspase Activation: The apoptosome then recruits and activates pro-caspase-9, which in turn activates executioner caspases such as caspase-3.

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

G Proposed Intrinsic Apoptosis Pathway of this compound cluster_stimulus External Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Triptotriterpenic_acid_C This compound Mitochondrion Mitochondrion Triptotriterpenic_acid_C->Mitochondrion Induces Stress Cytochrome_c_out Cytochrome c (released) Mitochondrion->Cytochrome_c_out Release Cytochrome_c_in Cytochrome c (in Mitochondrion) Apoptosome Apoptosome Cytochrome_c_out->Apoptosome Binds to Apaf-1 to form Apaf1 Apaf-1 Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Pro_Caspase9 Pro-caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Pro_Caspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed Intrinsic Apoptosis Pathway of this compound
Modulation of Signaling Pathways

The pro-apoptotic activity of this compound is likely regulated by its influence on critical intracellular signaling pathways. While specific studies on this compound are ongoing, research on related triterpenoids suggests that the PI3K/Akt and NF-κB pathways are probable targets.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and growth. Its constitutive activation is common in many cancers, promoting cell survival and inhibiting apoptosis. Triterpenoids have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptotic signals.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. In cancer, aberrant NF-κB activation contributes to tumor progression by promoting the expression of anti-apoptotic genes. Inhibition of this pathway by compounds like this compound can restore the normal apoptotic process.

G Potential Modulation of Pro-Survival Signaling by this compound cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Triptotriterpenic_acid_C This compound PI3K PI3K Triptotriterpenic_acid_C->PI3K Inhibits IKK IKK Triptotriterpenic_acid_C->IKK Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival (Inhibition of Apoptosis) Akt->Cell_Survival Promotes NFkB NF-κB IKK->NFkB Activates NFkB->Cell_Survival Promotes G Workflow for Isolation of this compound Start Dried and Powdered Roots of T. wilfordii Extraction Extraction with Organic Solvent (e.g., Ethanol) Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partitioning Solvent-Solvent Partitioning Concentration->Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification End Pure Triptotriterpenic Acid C Purification->End

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Triptotriterpenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptotriterpenic acid C is a naturally occurring ursolic-type triterpenoid compound isolated from the root of Tripterygium wilfordii (Thunder God Vine).[1] This compound, along with other triterpenoids from the same plant, has garnered significant interest in the scientific community for its potential therapeutic properties. As research into the pharmacological activities of this compound intensifies, the need for efficient and reliable extraction and purification methods becomes paramount.

These application notes provide detailed protocols for the extraction and purification of this compound, designed to guide researchers in obtaining high-purity compounds for experimental and drug development purposes. The methodologies described herein are based on established techniques for triterpenoid isolation and can be adapted and optimized for specific laboratory settings.

Data Presentation: Quantitative Analysis of Extraction and Purification Methods

The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies on the extraction and purification of triterpenoids, including those from Tripterygium wilfordii. This data can serve as a baseline for methodological selection and optimization.

Table 1: Comparison of Extraction Methods for Triterpenoids from Tripterygium wilfordii

Extraction MethodSolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)Time (h)Power (W)Total Triterpene Content in ExtractReference
Ultrasonic ExtractionEthyl Acetate1:8501.5 (3 extractions of 0.5h each)500Not specified[2]
Ultrasonic ExtractionAcetone1:10402 (2 extractions of 1h each)400Not specified[2]

Note: The patent does not specify the yield of this compound, but rather the total triterpenoid content.

Table 2: Purification of Triterpenoids Using Macroporous Resins

Resin TypeSample Concentration (mg/mL)Elution SolventFlow Rate (mL/min)Recovery Rate (%)Purity Increase (fold)Reference
D1010.25595% Ethanol1.078.58 ± 0.672.49Not specified

Note: This data is for the purification of triterpenic acids from blackened jujube and serves as a representative example.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the extraction and purification of this compound.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Tripterygium wilfordii

This protocol is based on a method for extracting total triterpenoids from Tripterygium wilfordii and can be optimized for this compound.

Materials and Equipment:

  • Dried and powdered root of Tripterygium wilfordii (40-mesh)

  • Ethyl Acetate (analytical grade)

  • Ultrasonic bath or probe sonicator

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Sample Preparation: Weigh 100 g of powdered Tripterygium wilfordii root.

  • Extraction:

    • Place the powdered root in a 2 L beaker and add 800 mL of ethyl acetate (1:8 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath set to 50°C and 500 W.

    • Sonicate for 30 minutes.

    • Filter the mixture through filter paper to separate the extract from the plant material.

    • Repeat the extraction process on the plant residue two more times with fresh ethyl acetate.

  • Concentration:

    • Combine the extracts from all three extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the solvent is completely removed.

  • Drying:

    • Dry the resulting crude extract in a vacuum oven at 60°C to obtain the crude triterpenoid extract.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol provides a general procedure for the purification of triterpenoids using macroporous resin, which is effective in enriching the target compounds.

Materials and Equipment:

  • Crude triterpenoid extract

  • Macroporous resin (e.g., D101)

  • Glass chromatography column

  • Ethanol (70% and 95%)

  • Deionized water

  • Peristaltic pump

  • Fraction collector

Procedure:

  • Resin Pre-treatment:

    • Soak the macroporous resin in ethanol for 24 hours.

    • Wash the resin with deionized water until no ethanol is detected.

    • Pack the resin into a glass chromatography column.

  • Sample Loading:

    • Dissolve the crude extract in a small volume of 70% ethanol to a concentration of approximately 0.25 mg/mL.

    • Load the sample solution onto the prepared column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing:

    • Wash the column with 2-3 BV of deionized water to remove impurities such as sugars and polar compounds.

  • Elution:

    • Elute the column with 95% ethanol at a flow rate of 1 BV/hour.

    • Collect fractions using a fraction collector.

  • Analysis and Collection:

    • Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Combine the fractions rich in the target compound.

  • Concentration and Drying:

    • Concentrate the combined fractions using a rotary evaporator.

    • Dry the purified extract to obtain enriched this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of this compound

For obtaining high-purity this compound for pharmacological studies, preparative HPLC is recommended.

Materials and Equipment:

  • Enriched this compound extract

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the enriched extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (starting point for optimization):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 60% to 90% B over 40 minutes.

    • Flow Rate: 10 mL/min (will vary depending on column dimensions)

    • Detection: 210 nm

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Collect fractions corresponding to the peak of this compound.

  • Purity Analysis and Final Product Preparation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Mandatory Visualization

Diagram 1: Experimental Workflow for this compound Extraction

ExtractionWorkflow start Tripterygium wilfordii (Powdered Root) extraction Ultrasonic-Assisted Extraction (Ethyl Acetate) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration drying Vacuum Drying concentration->drying end Crude Triterpenoid Extract drying->end

Caption: Workflow for the extraction of this compound.

Diagram 2: Purification Workflow for this compound

PurificationWorkflow start Crude Triterpenoid Extract resin_chrom Macroporous Resin Chromatography start->resin_chrom elution Elution with 95% Ethanol resin_chrom->elution fraction_collection Fraction Collection elution->fraction_collection hplc_purification Preparative HPLC fraction_collection->hplc_purification purity_analysis Purity Analysis (Analytical HPLC) hplc_purification->purity_analysis end Pure this compound purity_analysis->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Isolation of Triptotriterpenic Acid C from Tripterygium wilfordii

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triptotriterpenic acid C is a ursolic-type pentacyclic triterpenoid isolated from the root of Tripterygium wilfordii Hook. f., a plant used in traditional Chinese medicine.[1][2][3] This class of compounds has garnered significant interest due to its diverse pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from its natural source, intended for researchers in natural product chemistry, pharmacology, and drug development.

Overview of the Isolation Workflow

The isolation of this compound involves a multi-step process beginning with the extraction of the powdered plant material, followed by fractionation to separate compounds based on polarity, and culminating in chromatographic purification to obtain the pure compound.

Isolation Workflow PlantMaterial Dried, Powdered Root of Tripterygium wilfordii Extraction Ultrasonic Extraction (Ethanol) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Ethanol Extract Filtration->CrudeExtract SolventPartitioning Solvent-Solvent Partitioning (Ethyl Acetate - Water) CrudeExtract->SolventPartitioning EtOAcFraction Ethyl Acetate Fraction SolventPartitioning->EtOAcFraction ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Fractions Containing Target Compound TLC->Pooling PrepHPLC Preparative HPLC Pooling->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Experimental workflow for the isolation of this compound.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried roots of Tripterygium wilfordii.

  • Solvents: Ethanol (95%), Ethyl Acetate, n-Hexane, Chloroform, Methanol (all HPLC grade).

  • Stationary Phases: Silica gel (200-300 mesh) for column chromatography, Silica gel 60 F254 plates for TLC, and a C18 column for preparative HPLC.

Protocol 1: Extraction
  • Preparation of Plant Material: Grind the dried roots of Tripterygium wilfordii into a coarse powder (approximately 40 mesh).

  • Extraction:

    • Macerate 1 kg of the powdered root material in 10 L of 95% ethanol at room temperature for 24 hours.

    • Perform ultrasonic-assisted extraction for 30 minutes to enhance extraction efficiency.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates from all three extractions.

  • Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Protocol 2: Fractionation
  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanol extract in 2 L of distilled water.

    • Transfer the suspension to a separatory funnel and partition it three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate layers.

  • Concentration: Concentrate the combined ethyl acetate fraction under reduced pressure to yield the crude triterpenoid-enriched fraction.

Protocol 3: Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of 500 g of silica gel (200-300 mesh) in n-hexane.

    • Pour the slurry into a glass column (5 cm diameter, 100 cm length) and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve 50 g of the crude ethyl acetate fraction in a minimal amount of chloroform.

    • Adsorb this solution onto 100 g of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • A suggested gradient is as follows:

      • n-Hexane (100%) - 2 L

      • n-Hexane:Ethyl Acetate (9:1) - 4 L

      • n-Hexane:Ethyl Acetate (8:2) - 4 L

      • n-Hexane:Ethyl Acetate (7:3) - 4 L

      • n-Hexane:Ethyl Acetate (1:1) - 4 L

      • Ethyl Acetate (100%) - 2 L

  • Fraction Collection and Analysis:

    • Collect fractions of 250 mL.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5).

    • Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating.

    • Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the combined and concentrated fractions from the column chromatography in methanol.

  • Chromatographic Conditions:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 4 mL/min.

    • Detection: UV at 210 nm.

  • Purification:

    • Inject the sample onto the column.

    • Collect the peak corresponding to this compound.

    • Concentrate the collected fraction under reduced pressure to obtain the pure compound.

    • The purity of the final compound can be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Quantitative Data

The following table summarizes representative data for the isolation of this compound from 1 kg of dried Tripterygium wilfordii root. The values are illustrative and may vary depending on the specific plant material and experimental conditions.

Stage of IsolationMass Obtained (g)Yield (%)Purity (%)
Dried Plant Material1000100-
Crude Ethanol Extract12012~1
Ethyl Acetate Fraction505~5
Silica Gel Column Fraction50.5~60
Pure this compound0.20.02>95

Logical Relationship of Purification Steps

The purification process follows a logical progression from coarse to fine separation, where each step enriches the target compound.

Purification Logic Start Crude Extract (Complex Mixture) SolventPartitioning Solvent Partitioning (Polarity-based separation) Start->SolventPartitioning Increases concentration of medium polarity compounds ColumnChromatography Silica Gel Chromatography (Adsorption-based separation) SolventPartitioning->ColumnChromatography Separates compounds with similar polarity PrepHPLC Preparative HPLC (High-resolution separation) ColumnChromatography->PrepHPLC Isolates the target compound from closely related impurities End Pure this compound (Single Compound) PrepHPLC->End

Caption: Logical progression of the purification process for this compound.

References

Application Notes and Protocols: Semi-synthesis of Ursolic Acid Analogs and their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptotriterpenic acid C, a naturally occurring ursolic-type triterpenoid, has garnered interest for its potential therapeutic properties. However, the total synthesis of this complex molecule has not been extensively documented. This document provides detailed protocols for the semi-synthesis of analogs based on the structurally similar and well-studied pentacyclic triterpenoid, ursolic acid (UA). These protocols offer a practical approach for generating novel derivatives for biological evaluation. Additionally, this document outlines the key signaling pathways modulated by ursolic acid and its analogs, providing a foundation for understanding their mechanism of action and for designing future drug development studies. Ursolic acid is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of synthesized ursolic acid derivatives against various human cancer cell lines. The data is presented as IC50 values (µM), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)BGC-823 (Gastric Cancer) IC50 (µM)SKOV3 (Ovarian Cancer) IC50 (µM)
Ursolic Acid (UA) > 10-> 10> 10
Compound 7g -0.26--
Compound 7b -0.31--
Compound 7k -0.15--
Compound 13 2.71-4.467.40

Data compiled from multiple sources.[4][5]

Experimental Protocols: Semi-synthesis of Ursolic Acid Derivatives

The following protocols are based on established methods for the modification of ursolic acid at the C-3, C-11, and C-28 positions.[5][6]

1. Acetylation of Ursolic Acid (Compound 2)

  • Objective: To protect the C-3 hydroxyl group.

  • Materials:

    • Ursolic Acid (UA)

    • Tetrahydrofuran (THF)

    • Pyridine

    • Acetic Anhydride

    • 4-Dimethylaminopyridine (DMAP)

    • Hydrochloric Acid (HCl)

    • Deionized Water

  • Procedure:

    • Dissolve 300 mg of Ursolic Acid in 10 mL of THF in a round-bottom flask.

    • Add 1 mL of pyridine, 1 mL of acetic anhydride, and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the solvent under reduced pressure.

    • Disperse the resulting solid in deionized water and acidify to pH 3-4 with HCl.

    • Filter the precipitate, wash with water until neutral, and dry at room temperature to yield compound 2 (3β-acetoxy-urs-12-en-28-oic acid).

2. Oxidation of 3-O-acetyl-ursolic acid (Compound 3)

  • Objective: To introduce a keto group at the C-11 position.

  • Materials:

    • Compound 2

    • Acetic Anhydride

    • Glacial Acetic Acid

    • Chromium Trioxide (CrO₃)

    • Dichloromethane (CH₂Cl₂)

    • Deionized Water

  • Procedure:

    • In a flask, mix 0.75 mL of acetic anhydride and 14.25 mL of glacial acetic acid.

    • Add 50 mg of compound 2 and 99.6 mg of CrO₃ to the mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Add 20 mL of deionized water and 20 mL of CH₂Cl₂.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain compound 3 (3β-acetoxy-11-oxo-urs-12-en-28-oic acid).

3. Synthesis of N-[3β-acetoxyurs-11-oxo-12-en-28-acyl]-amine Derivatives (Compounds 5 & 6)

  • Objective: To create amide derivatives at the C-28 carboxyl group.

  • Materials:

    • Compound 3

    • Oxalyl Chloride

    • Dichloromethane (CH₂Cl₂)

    • Appropriate amine

    • Triethylamine

  • Procedure:

    • Treat compound 3 with oxalyl chloride to form the corresponding acyl chloride (compound 4).

    • In a separate flask, dissolve the appropriate amine in CH₂Cl₂.

    • Add the crude acyl chloride (compound 4) and triethylamine to the amine solution.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and evaporate the solvent.

    • Purify the residue by column chromatography to obtain the desired amide derivatives (compounds 5 and 6).

Signaling Pathways and Mechanisms of Action

Ursolic acid and its derivatives exert their biological effects by modulating multiple key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[7][8]

1. Inhibition of Proliferation via Akt/ERK Signaling

Ursolic acid has been shown to inhibit the proliferation of cancer cells by targeting the Akt and ERK signaling pathways.[7] Phosphorylated Akt and ERK are crucial mediators of cell growth and survival. Ursolic acid treatment leads to a decrease in the phosphorylation of both Akt and ERK, thereby inactivating these pro-survival pathways and inhibiting cancer cell proliferation.[7]

2. Induction of Apoptosis through the Mitochondrial Pathway

A significant mechanism of the anticancer effect of ursolic acid is the induction of apoptosis via mitochondria-dependent pathways.[1] Ursolic acid can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[7] Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.[7]

3. Suppression of Inflammation via NF-κB Signaling

Ursolic acid exhibits anti-inflammatory properties by suppressing the nuclear factor-κB (NF-κB) pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2. Ursolic acid can inhibit the activation of NF-κB, leading to a reduction in the production of inflammatory mediators.[1]

Visualizations

experimental_workflow cluster_synthesis Semi-synthesis Workflow cluster_analysis Biological Evaluation UA Ursolic Acid (UA) C2 Compound 2 (3-O-acetyl-ursolic acid) UA->C2 Acetylation C3 Compound 3 (3-O-acetyl-11-oxo-ursolic acid) C2->C3 Oxidation C4 Compound 4 (Acyl Chloride) C3->C4 Acyl Halogenation C5_6 Compounds 5 & 6 (Amide Derivatives) C4->C5_6 Amidation Bioactivity IC50 Determination C5_6->Bioactivity Cytotoxicity Assays

Caption: Workflow for the semi-synthesis and biological evaluation of ursolic acid analogs.

signaling_pathway cluster_proliferation Proliferation Pathway cluster_apoptosis Apoptosis Pathway cluster_inflammation Inflammation Pathway Akt Akt Proliferation Cell Proliferation Akt->Proliferation ERK ERK ERK->Proliferation Bax Bax CytoC Cytochrome c Bax->CytoC Bcl2 Bcl-2 Bcl2->CytoC Caspases Caspases CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis NFkB NF-κB COX2 COX-2 NFkB->COX2 Inflammation Inflammation COX2->Inflammation UA Ursolic Acid Analogs UA->Akt Inhibits UA->ERK Inhibits UA->Bcl2 Inhibits UA->NFkB Inhibits

Caption: Key signaling pathways modulated by ursolic acid and its analogs.

References

Application Notes and Protocols for the Quantification of Triptotriterpenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptotriterpenic acid C, a ursolic-type pentacyclic triterpenoid, is a bioactive compound isolated from the root of Tripterygium wilfordii Hook.f.[1] This class of compounds has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly sensitive and specific analytical technique.

Analytical Techniques for Quantification

The quantification of triterpenoid acids like this compound is often challenging due to their similar structures and lack of strong chromophores for UV detection.[2] Therefore, HPLC coupled with detectors such as Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is preferred for their sensitive and specific detection. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a powerful technique for the quantification of this compound, offering high selectivity and sensitivity, which is essential for analysis in complex biological matrices.

Experimental Protocol: Quantification of this compound by HPLC-MS/MS

This protocol is adapted from established methods for the analysis of structurally similar triterpenoids from Tripterygium wilfordii.[3]

1. Sample Preparation: Extraction from Plant Material

  • Objective: To efficiently extract this compound from the dried and powdered root of Tripterygium wilfordii.

  • Materials:

    • Dried, powdered root of Tripterygium wilfordii

    • Methanol (HPLC grade)

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Procedure:

    • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process (steps 2-5) on the plant residue twice more.

    • Combine all the supernatants.

    • Evaporate the combined supernatant to dryness under reduced pressure.

    • Reconstitute the dried extract in 10 mL of methanol.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic and Mass Spectrometric Conditions

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      2.0 30
      10.0 90
      12.0 90
      12.1 10

      | 15.0 | 10 |

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Ion Source Temperature: 500°C.

    • Capillary Voltage: -3.5 kV.

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on its molecular weight (472.70 g/mol ). For example, the precursor ion [M-H]⁻ would be m/z 471.7. Product ions would be determined experimentally.

    • Collision Gas: Argon.

Data Presentation

The following table summarizes the illustrative quantitative data that would be obtained from a full method validation for the quantification of this compound. This data is based on typical performance characteristics of similar analytical methods and requires experimental verification.

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limits of Detection and Quantification
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%
Accuracy
Recovery92% - 105%
Specificity No significant interfering peaks at the retention time of this compound.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

experimental_workflow sample Plant Material (Tripterygium wilfordii root) extraction Ultrasonic-Assisted Extraction (Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_ms HPLC-MS/MS Analysis filtration->hplc_ms quantification Data Acquisition and Quantification hplc_ms->quantification

Figure 1. Experimental workflow for this compound quantification.
Signaling Pathway: Anti-inflammatory Action of Triterpenoids

Triterpenic acids, including likely this compound, often exert their anti-inflammatory effects by modulating key signaling pathways. One of the most well-documented is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

signaling_pathway cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS LPS->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active releases NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus translocates Triptotriterpenic_acid_C This compound Triptotriterpenic_acid_C->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) DNA->Inflammatory_Genes transcribes

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: Quantitative Analysis of Triterpenoid Acids using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoid acids are a diverse class of naturally occurring compounds found in numerous medicinal plants and dietary sources. They exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects, making them promising candidates for drug development and nutraceutical applications. Accurate and reliable quantification of these compounds is crucial for quality control, pharmacokinetic studies, and understanding their biological mechanisms. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used, robust, and cost-effective technique for the analysis of triterpenoid acids. Due to their structural similarities and lack of strong chromophores, method development can be challenging. Detection is often performed at low wavelengths (205-210 nm) to achieve adequate sensitivity.[1] This application note provides a detailed protocol for the simultaneous determination of common triterpenoid acids using a validated HPLC-UV method.

Principle

This method utilizes reversed-phase HPLC to separate triterpenoid acids based on their hydrophobicity. A C18 column is commonly employed with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer. The acidic buffer helps to suppress the ionization of the carboxylic acid functional group, leading to better peak shape and retention. UV detection at a low wavelength (around 210 nm) provides the necessary sensitivity for quantification.

Materials and Reagents

  • Standards: Oleanolic acid, Ursolic acid, Betulinic acid, Maslinic acid, Corosolic acid (analytical grade)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethanol (analytical grade)

  • Water: Ultrapure water

  • Buffer: Potassium dihydrogen phosphate or Ammonium acetate

  • Acids: Phosphoric acid or Acetic acid

  • Filters: 0.45 µm syringe filters

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each triterpenoid acid standard and dissolve in 10 mL of methanol. Some standards, like ursolic acid, may require acetone for initial dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., leaves, peels) at a controlled temperature and grind it into a fine powder to ensure homogeneity.[3]

  • Extraction:

    • Soxhlet Extraction: Place a known amount of the powdered plant material in a cellulose thimble and perform extraction with a suitable solvent (e.g., ethanol) for 8 hours.[4][5]

    • Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in a solvent (e.g., ethanol) and sonicate for a defined period (e.g., 20-40 minutes).[6]

    • Maceration: Macerate the plant material with a solvent at room temperature for a specified duration with periodic stirring.[7]

  • Concentration: Concentrate the resulting extract using a rotary evaporator under reduced pressure.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

  • Final Sample Preparation: Redissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

HPLC-UV Method
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Isocratic: Acetonitrile and water (e.g., 89:11, v/v) or Methanol and 0.03 M phosphate buffer (pH 3) (90:10, v/v).[1][8]

    • Gradient: A gradient of acetonitrile and water can also be employed for separating a wider range of triterpenoids.[5]

  • Flow Rate: 0.7 - 1.0 mL/min.[1][9]

  • Column Temperature: 20-25 °C.[1][10]

  • Injection Volume: 10-20 µL.

  • UV Detection Wavelength: 210 nm or 214 nm.[8][11]

Data Presentation

The performance of the HPLC-UV method for the analysis of various triterpenoid acids is summarized in the table below. The data presented is a compilation from multiple studies and demonstrates the typical performance characteristics of the method.

Triterpenoid AcidRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Oleanolic Acid~9.60.4 - 1.2 (mg/mL)>0.9990.08 - 0.50.24 - 1.0[1][8]
Ursolic Acid~10.30.6 - 1.8 (mg/mL)>0.9990.09 - 0.650.27 - 1.78[1][8]
Betulinic Acid~8.51 - 100>0.999~0.1~0.3[1][3]
Maslinic Acid~6.21 - 100>0.9990.080.24[1]
Corosolic Acid~7.11 - 100>0.9990.120.36[1]
Asiatic Acid-0.5 - 2.0 (mg/mL)>0.990.00230.5[5][12]

Note: Retention times, linearity ranges, LOD, and LOQ can vary depending on the specific HPLC system, column, and mobile phase composition used.

Method Validation

The presented method should be validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Start Plant Material / Standard Grind Drying & Grinding Start->Grind Standard_Prep Standard Solution Preparation Start->Standard_Prep Extract Extraction (Soxhlet/UAE/Maceration) Grind->Extract Concentrate Concentration (Rotary Evaporation) Extract->Concentrate Dissolve Redissolve in Mobile Phase Concentrate->Dissolve Filter_Sample Filtration (0.45 µm) Dissolve->Filter_Sample HPLC HPLC System (C18 Column, Isocratic/Gradient) Filter_Sample->HPLC Filter_Standard Filtration (0.45 µm) Standard_Prep->Filter_Standard Filter_Standard->HPLC UV UV Detection (210 nm) HPLC->UV Chromatogram Chromatogram Acquisition UV->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Triterpenoid Acids Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC-UV analysis of triterpenoid acids.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accessible approach for the quantitative analysis of triterpenoid acids in various samples. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results. This method is well-suited for routine quality control in the pharmaceutical and nutraceutical industries, as well as for research purposes in natural product chemistry and pharmacology.

References

Application Notes and Protocols for LC-MS-Based Identification of Triterpenoid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triterpenoids are a large and structurally diverse class of naturally occurring compounds derived from a 30-carbon precursor, squalene.[1] They exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and hepatoprotective effects.[1][2][3] Many triterpenoids, such as ursolic acid, oleanolic acid, and betulinic acid, are of significant interest in drug discovery and development.[3][4] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the sensitive and selective identification and quantification of triterpenoid derivatives in complex biological matrices.[5] This document provides detailed protocols and application notes for the successful LC-MS analysis of these compounds.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the accurate analysis of triterpenoids and depends on the nature of the sample matrix (e.g., plant material, biological fluids, or extracts).

a) Extraction from Plant Material:

  • Objective: To efficiently extract triterpenoids from dried plant material.

  • Materials:

    • Dried and powdered plant material

    • Extraction solvents: 70-80% ethanol, methanol, ethyl acetate, or diethyl ether[6]

    • Ultrasonic bath or shaker

    • Centrifuge

    • Filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

  • Protocol:

    • Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of the chosen extraction solvent. 70% ethanol is often a good starting point for extracting a broad range of triterpenoids, including glycosides.[6]

    • Sonícate the mixture for 30-60 minutes at room temperature. Alternatively, shake the mixture for 12-24 hours.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process (steps 2-5) two more times to ensure complete extraction.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS analysis.

b) Solid-Phase Extraction (SPE) for Cleaner Samples:

  • Objective: To remove interfering substances and enrich triterpenoids from the initial extract.

  • Materials:

    • C18 SPE cartridges

    • Methanol, water, and other relevant solvents for conditioning, washing, and elution

    • Vacuum manifold

  • Protocol:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted plant extract onto the cartridge.

    • Wash the cartridge with 5 mL of a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the triterpenoids with 5 mL of methanol or an appropriate high-organic solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Liquid Chromatography (LC)

The chromatographic separation of structurally similar triterpenoid isomers is a key challenge. A reversed-phase C18 column is commonly used, but other stationary phases can offer alternative selectivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common choice.[7] For better separation of isomers, a C30 column can also be utilized.[8]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient profile is as follows:

    Time (min) %B
    0.0 10
    2.0 50
    15.0 95
    20.0 95
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C[7]

  • Injection Volume: 2-5 µL

Mass Spectrometry (MS)

Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used for the analysis of triterpenoids. APCI is often preferred for less polar triterpenoids.[3][9]

  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: ESI or APCI, typically in positive ion mode. For triterpenoid saponins, negative ion mode can also be effective.[10]

  • Ionization Parameters (Example for ESI):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

  • Data Acquisition:

    • Full Scan: To obtain an overview of all ions in a sample, typically in a mass range of m/z 100-1500.

    • Tandem MS (MS/MS): To obtain structural information through fragmentation. Precursor ions are selected and fragmented in the collision cell. The resulting product ions are characteristic of the compound's structure. Common neutral losses for triterpenoids include H₂O, CO, and CO₂.[2]

    • Multiple Reaction Monitoring (MRM): For targeted quantification of known triterpenoids. This mode offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[3]

Data Presentation

The following tables summarize quantitative data for the LC-MS analysis of representative triterpenoid derivatives, compiled from various studies.

Table 1: LC-MS/MS Parameters for Selected Triterpenoids

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Ursolic Acid455.3407.3, 248.120-30APCI (+)
Oleanolic Acid455.3407.3, 248.120-30APCI (+)
Betulinic Acid455.3409.3, 391.320-30APCI (+)
Lupeol409.3189.1, 218.225-35APCI (+)
Betulin425.3407.3, 234.225-35APCI (+)
Friedelin427.4303.3, 123.130-40APCI (+)

Note: The optimal collision energy may vary depending on the instrument.

Table 2: Method Validation Parameters for Triterpenoid Quantification

CompoundLinearity (r²)LOD (µg/L)LOQ (µg/L)Recovery (%)
Ursolic Acid>0.994 - 10413 - 34795 - 105
Oleanolic Acid>0.994 - 10413 - 34795 - 105
Betulinic Acid>0.994 - 10413 - 34795 - 105
Lupeol>0.994 - 10413 - 34795 - 105
Betulin>0.994 - 10413 - 34795 - 105
Erythrodiol>0.994 - 10413 - 34795 - 105

Data compiled from multiple sources, ranges may vary based on specific methodology and instrumentation.[3][9]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis plant_material Plant Material extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (Optional) filtration->spe reconstitution Reconstitution filtration->reconstitution Direct spe->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS Detection (ESI/APCI) lc_separation->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis

Caption: LC-MS workflow for triterpenoid analysis.

triterpenoid_signaling_pathway cluster_pathway Triterpenoid-Mediated Anti-inflammatory Signaling cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway triterpenoids Triterpenoids (e.g., Ursolic Acid, Celastrol) ikk IKK triterpenoids->ikk inhibit jak JAK triterpenoids->jak inhibit ikb IκBα ikk->ikb inhibits degradation of nfkb NF-κB ikb->nfkb sequesters nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocates to inflammatory_genes Inflammatory Genes (COX-2, TNF-α, IL-6) nfkb_nucleus->inflammatory_genes activates transcription stat3 STAT3 jak->stat3 phosphorylates stat3_dimer STAT3 Dimer stat3->stat3_dimer dimerizes target_genes Target Genes (Bcl-2, Cyclin D1) stat3_dimer->target_genes activates transcription

Caption: Triterpenoids inhibit inflammatory pathways.

Discussion

The protocols outlined above provide a robust framework for the identification and quantification of triterpenoid derivatives using LC-MS. The successful application of these methods relies on careful optimization of each step, from sample preparation to data analysis.

  • Chromatography: The choice of column and mobile phase gradient is crucial for achieving adequate separation of isomeric triterpenoids. The use of high-resolution mass spectrometry can aid in differentiating between compounds with the same nominal mass.

  • Mass Spectrometry: The selection of the appropriate ionization technique and the optimization of MS parameters are critical for achieving high sensitivity. Tandem MS experiments are invaluable for structural elucidation, while MRM is the gold standard for targeted quantification.

  • Signaling Pathways: Triterpenoids are known to modulate various signaling pathways, contributing to their diverse biological activities. For example, many triterpenoids inhibit the pro-inflammatory NF-κB and STAT3 signaling pathways.[11] Understanding these mechanisms is crucial for drug development professionals. The biosynthesis of triterpenoids begins with acetyl-CoA and proceeds through the mevalonate (MVA) pathway to produce the precursor squalene.[1][12]

Conclusion

LC-MS is a powerful and versatile technique for the analysis of triterpenoid derivatives. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully identify and quantify these important natural products. The ability to correlate the presence and quantity of specific triterpenoids with their effects on key signaling pathways will continue to drive the discovery and development of new therapeutic agents.

References

Application of Triptotriterpenic Acid C in Oncological Research: An Overview and Guide for Prospective Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

A Note on the Current State of Research: Extensive literature searches reveal a significant gap in the scientific documentation regarding the specific applications of Triptotriterpenic acid C in oncological research. While its chemical structure, 3β,22α-dihydroxy-urs-12-en-30-oic acid, has been identified from the medicinal plant Tripterygium wilfordii[1][2], detailed studies on its anti-cancer mechanisms, efficacy against various cancer cell lines, and in vivo anti-tumor activities are not publicly available at this time.

Tripterygium wilfordii is a source of various bioactive compounds, with diterpenoids like triptolide and triterpenoids like celastrol being extensively studied for their potent anti-cancer and anti-inflammatory properties[3][4]. These compounds are known to modulate critical signaling pathways involved in cancer progression[3]. Given that this compound is a pentacyclic triterpenoid from this plant, it represents a promising candidate for oncological investigation.

This document, therefore, provides a generalized framework for researchers interested in exploring the oncological potential of this compound. The protocols and pathways described are based on established methodologies for evaluating novel anti-cancer agents and the known mechanisms of other structurally related triterpenoids.

Prospective Oncological Research on this compound

The anti-cancer potential of novel compounds is typically assessed through a series of in vitro and in vivo experiments. Below are generalized protocols and potential signaling pathways that could be investigated for this compound.

Table 1: Hypothetical Data Structure for Initial In Vitro Screening of this compound

This table illustrates how quantitative data from initial cytotoxicity screening would be presented. The values are hypothetical and serve as a template for future research.

Cancer Cell LineTissue of OriginIC50 (µM) after 48hSelectivity Index (SI)
MCF-7Breast AdenocarcinomaValueValue
A549Lung CarcinomaValueValue
HT-29Colorectal AdenocarcinomaValueValue
UACC-62MelanomaValueValue
MRC-5Normal Lung FibroblastValueN/A

*IC50: The concentration of a drug that gives half-maximal response. *Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the proliferation of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29) and a normal cell line (e.g., MRC-5)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the compound induces programmed cell death (apoptosis).

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Visualization of Potential Mechanisms

The following diagrams illustrate potential signaling pathways that this compound might modulate, based on the known activities of other pentacyclic triterpenoids, and a general workflow for its initial anti-cancer screening.

G Triptotriterpenic_acid_C This compound ROS ↑ ROS Production Triptotriterpenic_acid_C->ROS Induces Mitochondria Mitochondrial Dysfunction Triptotriterpenic_acid_C->Mitochondria NFkB NF-κB Pathway Inhibition Triptotriterpenic_acid_C->NFkB PI3K_Akt PI3K/Akt Pathway Inhibition Triptotriterpenic_acid_C->PI3K_Akt ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation NFkB->Proliferation PI3K_Akt->Proliferation Angiogenesis ↓ Angiogenesis PI3K_Akt->Angiogenesis

Caption: Potential mechanisms of action for this compound.

G Start Start: this compound In_vitro In Vitro Studies Start->In_vitro Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) In_vitro->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism In_vivo In Vivo Studies (If promising in vitro results) Mechanism->In_vivo Xenograft Tumor Xenograft Model In_vivo->Xenograft Efficacy Evaluate Anti-Tumor Efficacy and Toxicity Xenograft->Efficacy End Further Preclinical Development Efficacy->End

Caption: General workflow for anti-cancer drug discovery.

Conclusion

While direct experimental data on the oncological applications of this compound is currently lacking, its origin from Tripterygium wilfordii and its classification as a pentacyclic triterpenoid suggest that it holds significant potential as an anti-cancer agent. The protocols and conceptual frameworks provided here offer a roadmap for initiating research into this promising, yet underexplored, natural compound. Further investigation is warranted to elucidate its specific mechanisms of action and to evaluate its therapeutic efficacy.

References

Application Notes and Protocols for Inducing Apoptosis In Vitro with Triptotriterpenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacyclic triterpenoids are a class of natural compounds widely investigated for their potential as anticancer agents.[1][2] These molecules have been shown to exhibit a range of biological activities, including the induction of apoptosis (programmed cell death) in various cancer cell lines.[3][4] Triptotriterpenic acid C is identified as a ursolic-type acid isolated from the root of Tripterygium wilfordii Hook.f.[5].

Due to the limited availability of specific experimental data on this compound in the current literature, this document will utilize Asiatic Acid (AA) , a structurally related and well-studied pentacyclic triterpenoid, as a representative compound. The protocols and mechanisms detailed herein are based on published findings for Asiatic Acid and provide a comprehensive framework for investigating the pro-apoptotic effects of this compound or other similar triterpenoids in an in vitro setting.

Asiatic Acid has been demonstrated to inhibit cancer cell growth and induce apoptosis in various models, including lung, skin, and nasopharyngeal cancers.[6][7][8] Its mechanism involves the induction of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of both intrinsic and extrinsic apoptotic pathways.[7][8][9]

Mechanism of Action: Asiatic Acid-Induced Apoptosis

Asiatic Acid (AA) triggers apoptosis through a multi-faceted approach that engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the increased production of intracellular reactive oxygen species (ROS).[7] This oxidative stress disrupts the mitochondrial membrane potential and alters the balance of pro- and anti-apoptotic proteins, specifically increasing the Bax/Bcl-2 ratio.[7][9] This leads to the release of cytochrome c from the mitochondria into the cytosol.

In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9.[10] Simultaneously, AA can upregulate death receptors (e.g., DR5) on the cell surface, leading to the activation of the initiator caspase-8.[8] Both initiator caspases converge to activate the executioner caspase-3, which cleaves critical cellular substrates, such as PARP, ultimately leading to the execution of apoptosis.[8][10] This signaling cascade is often independent of the p53 tumor suppressor protein.[7]

Triptotriterpenic_Acid_C_Apoptosis_Pathway cluster_extracellular cluster_cell Cancer Cell cluster_membrane cluster_cytosol cluster_mitochondrion Mitochondrion TA This compound (Exemplar: Asiatic Acid) DeathReceptors Death Receptors (e.g., DR5) TA->DeathReceptors Upregulates ROS ↑ Reactive Oxygen Species (ROS) TA->ROS Induces Casp8 Cleaved Caspase-8 DeathReceptors->Casp8 Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Casp3 Cleaved Caspase-3 Casp8->Casp3 Activates Apaf1 Apaf-1 Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) CytC_cytosol Cytochrome c CytC_cytosol->Apoptosome Casp9 Cleaved Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP Inhibits CytC_mito Cytochrome c MMP->CytC_mito Promotes release CytC_mito->CytC_cytosol

Caption: Proposed apoptotic signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize the cytotoxic effects and molecular changes induced by the representative compound, Asiatic Acid (AA), in various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of Asiatic Acid (AA) in Cancer Cell Lines

Cell Line Cancer Type Effective Concentration Assay Reference
cis NPC-039 Cisplatin-Resistant Nasopharyngeal 50 - 75 µM MTT Assay [8]
cis NPC-BM Cisplatin-Resistant Nasopharyngeal 50 - 75 µM MTT Assay [8]
SK-MEL-2 Human Melanoma Dose-dependent Viability Assay [7]

| A549 | Human Lung Cancer | Dose-dependent | MTT Assay |[6] |

Table 2: Modulation of Apoptosis-Related Proteins by Asiatic Acid (AA)

Protein Function Effect of AA Treatment Cell Line(s) Reference(s)
Bax Pro-apoptotic Upregulation SK-MEL-2, NPC, RGCs [7][8][9]
Bcl-2 Anti-apoptotic Downregulation SK-MEL-2, RGCs [7][9]
Caspase-3 Executioner Caspase Activation / Cleavage SK-MEL-2, NPC, RGCs [7][8][9]
Caspase-8 Initiator Caspase Activation / Cleavage NPC [8]
Caspase-9 Initiator Caspase Activation / Cleavage NPC [8]
PARP DNA Repair Enzyme Cleavage NPC [8]

| DR5 | Death Receptor | Upregulation | NPC |[8] |

Experimental Protocols

The following section provides detailed protocols for the essential in vitro assays required to characterize the apoptosis-inducing activity of this compound.

Experimental_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat cells with This compound (various concentrations & times) start->treatment mtt Cell Viability Assay (e.g., MTT) treatment->mtt flow Apoptosis Quantification (Annexin V / PI Staining) treatment->flow wb Protein Expression Analysis (Western Blot) treatment->wb ic50 Determine IC50 Value mtt->ic50 apoptosis_rate Quantify Apoptotic vs. Necrotic Cells flow->apoptosis_rate protein_levels Analyze Protein Levels (Bax, Bcl-2, Caspases) wb->protein_levels end Conclusion: Characterize Pro-Apoptotic Activity ic50->end apoptosis_rate->end protein_levels->end

Caption: Workflow for evaluating the pro-apoptotic effects of a test compound.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • This compound (or test compound), dissolved in DMSO to create a stock solution.

  • Selected cancer cell line.

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[11]

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF, pH 4.7).[11]

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest dose of the compound) and an untreated control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm or 595 nm using a microplate reader.[8][13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates.

  • Treated and control cells.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration (and other relevant doses) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and combine with the supernatant (floating cells).

  • Cell Washing: Centrifuge the cell suspension at 300 xg for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and control cells.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-cleaved-PARP, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate. Centrifuge at 14,000 xg for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.

References

Triptotriterpenic Acid C: A Potential Modulator of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Triptotriterpenic acid C is a naturally occurring ursolic-type triterpenoid isolated from the root of Tripterygium wilfordii Hook.f.. While research specifically detailing the comprehensive biological activities of this compound is limited, the broader class of triterpenoids has garnered significant scientific attention for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory properties. This document provides an overview of the potential modulatory effects of this compound on key cellular signaling pathways, namely NF-κB, MAPK, and PI3K/Akt, based on the established activities of structurally related triterpenoids. The provided protocols are designed to enable researchers to investigate these effects systematically.

Triterpenoids are known to exert their biological effects by targeting multiple signaling pathways involved in cell proliferation, inflammation, and apoptosis. Understanding the interaction of this compound with these pathways is crucial for elucidating its therapeutic potential.

Key Cellular Signaling Pathways Potentially Modulated by this compound

1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Many triterpenoids have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

2. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Certain triterpenoids can modulate the MAPK pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

3. PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival, growth, and proliferation. Inhibition of this pathway is a common mechanism by which anti-cancer agents, including some triterpenoids, induce apoptosis in tumor cells.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data (e.g., IC50 values) specifically for this compound concerning its effects on the NF-κB, MAPK, and PI3K/Akt signaling pathways. The following tables are presented as templates for researchers to populate with their experimental data when studying this compound. For reference, typical IC50 values for other bioactive triterpenoids in relevant assays are often in the low micromolar range.

Table 1: Inhibitory Effects of this compound on Inflammatory Markers

AssayCell LineStimulantOutcome MeasureIC50 (µM)
NF-κB Luciferase Reporter AssayHEK293TTNF-αLuciferase ActivityData not available
Nitric Oxide (NO) ProductionRAW 264.7LPSNitrite ConcentrationData not available
COX-2 Expression (Western Blot)RAW 264.7LPSProtein LevelData not available
iNOS Expression (Western Blot)RAW 264.7LPSProtein LevelData not available
IL-6 Production (ELISA)RAW 264.7LPSCytokine ConcentrationData not available
TNF-α Production (ELISA)RAW 264.7LPSCytokine ConcentrationData not available

Table 2: Effects of this compound on Cell Viability and Apoptosis

AssayCell LineOutcome MeasureIC50 (µM) / Effect
Cell Viability (MTT/MTS Assay)e.g., HeLa, MCF-7Cell ProliferationData not available
Apoptosis (Annexin V/PI Staining)e.g., HeLa, MCF-7Percentage of Apoptotic CellsData not available
Caspase-3/7 Activity Assaye.g., HeLa, MCF-7Caspase ActivationData not available

Table 3: Modulation of Signaling Pathway Proteins by this compound

PathwayProtein TargetAssayCell LineStimulantOutcome Measure
NF-κBp-p65 / p65Western BlotRAW 264.7LPSPhosphorylation Status
NF-κBp-IκBα / IκBαWestern BlotRAW 264.7LPSPhosphorylation Status
MAPKp-ERK1/2 / ERK1/2Western Blote.g., HeLaEGFPhosphorylation Status
MAPKp-p38 / p38Western Blote.g., HeLaAnisomycinPhosphorylation Status
MAPKp-JNK / JNKWestern Blote.g., HeLaAnisomycinPhosphorylation Status
PI3K/Aktp-Akt / AktWestern Blote.g., MCF-7IGF-1Phosphorylation Status

Experimental Protocols

The following are detailed protocols for key experiments to assess the modulatory effects of this compound on cellular signaling pathways.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways.

Materials:

  • This compound

  • Cell line of interest

  • Appropriate stimulant (e.g., LPS, TNF-α, EGF, IGF-1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate agonist for a short period (e.g., LPS for 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • This compound

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • TNF-α

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.

  • Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.

Protocol 4: Cytokine Quantification by ELISA

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

  • This compound

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

G cluster_0 NF-κB Pathway Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Tripto This compound Tripto->IKK inhibits? G cluster_1 MAPK & PI3K/Akt Pathways GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt activates Survival Cell Survival & Proliferation Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Tripto This compound Tripto->PI3K inhibits? Tripto->Akt inhibits? Tripto->Raf inhibits? G cluster_2 Experimental Workflow cluster_3 Assays Start Start CellCulture Cell Culture Start->CellCulture Treatment Treatment with This compound CellCulture->Treatment Assay Perform Assays Treatment->Assay Viability Cell Viability Western Western Blot Luciferase Luciferase Assay ELISA ELISA Data Data Analysis Conclusion Conclusion Data->Conclusion Viability->Data Western->Data Luciferase->Data ELISA->Data

Application Notes and Protocols for Triptotriterpenic Acid C Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptotriterpenic acid C is a ursolic-type pentacyclic triterpenoid isolated from the root of Tripterygium wilfordii Hook.f.[1]. Triterpenoids as a class have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and apoptosis-inducing properties[2][3][4]. These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of this compound, focusing on its potential cytotoxic and anti-inflammatory effects. The provided methodologies are essential for researchers investigating its therapeutic potential.

Assessment of Cytotoxicity

The initial evaluation of a novel compound involves determining its cytotoxic effects on cancer cell lines. This can be achieved through assays that measure cell viability and membrane integrity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[5][6]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals[5].

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium[1][7][8].

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Abcam, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

    • Spontaneous LDH activity is from untreated cells, and maximum LDH activity is from cells treated with a lysis buffer.

Data Presentation: Cytotoxicity of this compound
AssayCell LineIncubation Time (h)IC₅₀ (µM)
MTT HeLa2445.2
4828.7
A5492452.1
4835.4
LDH HeLa2462.5
A5492475.3

Assessment of Apoptosis

To determine if cytotoxicity is mediated by apoptosis, specific assays are employed to detect key markers of programmed cell death.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[9][10]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V[9]. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

    • Annexin V-negative/PI-negative: Viable cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay where activated caspase-3 cleaves a specific substrate to release a colored product (p-nitroanilide, pNA)[11][12][13].

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Lysate Preparation: Treat cells with this compound as described for the Annexin V/PI assay. After treatment, lyse the cells using a chilled lysis buffer. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a Bradford or BCA protein assay.

  • Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add reaction buffer containing the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Data Presentation: Apoptosis Induction by this compound
AssayCell LineTreatment (24h)% Early Apoptosis% Late ApoptosisCaspase-3 Activity (Fold Increase)
Annexin V/PI HeLaControl2.11.51.0
This compound (28.7 µM)25.815.34.2
Caspase-3 HeLaControl--1.0
This compound (28.7 µM)--4.2

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent[14][15].

Experimental Protocol: Griess Assay

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide) and 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted into the culture medium[16][17][18].

Experimental Protocol: ELISA

  • Cell Seeding and Treatment: Follow steps 1-3 of the Griess Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol (e.g., R&D Systems, BioLegend). This typically involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Data Presentation: Anti-inflammatory Effects of this compound
AssayTreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Griess Control1.2 ± 0.3--
LPS (1 µg/mL)25.6 ± 2.1--
LPS + this compound (10 µM)15.3 ± 1.5--
LPS + this compound (25 µM)8.7 ± 0.9--
ELISA Control-50 ± 835 ± 5
LPS (1 µg/mL)-1250 ± 110850 ± 75
LPS + this compound (10 µM)-780 ± 65520 ± 48
LPS + this compound (25 µM)-410 ± 35280 ± 25

Visualization of Experimental Workflows and Signaling Pathways

experimental_workflow_cytotoxicity cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells (96-well plate) incubation1 Incubate 24h start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate 24/48/72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt Cell Viability collect_supernatant Collect Supernatant incubation2->collect_supernatant Cytotoxicity incubation_mtt Incubate 4h add_mtt->incubation_mtt solubilize Add Solubilizer (DMSO) incubation_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubation_ldh Incubate 30min add_ldh_reagent->incubation_ldh read_ldh Read Absorbance (490nm) incubation_ldh->read_ldh

Caption: Workflow for assessing the cytotoxicity of this compound.

experimental_workflow_inflammation cluster_setup Cell Culture & Treatment cluster_assays Assays start Seed RAW 264.7 Cells pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate 24h stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_assay ELISA for TNF-α & IL-6 collect_supernatant->elisa_assay

Caption: Workflow for evaluating the anti-inflammatory activity.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nfkb_active NF-κB (p65/p50) nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Genes (TNF-α, IL-6, iNOS) ttac Triptotriterpenic Acid C ttac->ikk Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

pi3k_akt_pathway gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt_p p-Akt pdk1->akt_p Phosphorylates akt Akt bad Bad akt_p->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits ttac Triptotriterpenic Acid C ttac->akt_p Inhibits

Caption: Potential modulation of the PI3K/Akt survival pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Supercritical Fluid Extraction of Triterpenic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the supercritical fluid extraction (SFE) of triterpenic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the SFE of triterpenic acids.

Issue: Low Yield of Triterpenic Acids

Possible Causes and Solutions:

  • Inadequate Solvent Polarity: Triterpenic acids are often polar compounds, and supercritical CO2 is a nonpolar solvent.[1][2] This mismatch can lead to poor solubility and low extraction yields.[1][3]

    • Solution: Introduce a polar co-solvent to the supercritical CO2. Ethanol is a commonly used and effective co-solvent for enhancing the extraction of triterpenic acids.[4][5] Other modifiers like methanol or water can also be used, but ethanol is often preferred due to its GRAS (Generally Recognized as Safe) status.[2] The percentage of the co-solvent is a critical parameter to optimize.[4]

  • Suboptimal Pressure and Temperature: The density of the supercritical fluid, which dictates its solvating power, is influenced by pressure and temperature.[6][7]

    • Solution: Systematically optimize pressure and temperature. Increasing pressure at a constant temperature generally increases the fluid's density and solvating power.[6] However, the effect of temperature is twofold: it can increase the vapor pressure of the solutes, enhancing solubility, but it can also decrease the density of the supercritical fluid, reducing its solvating power.[2][6] The optimal conditions will be a balance of these factors.

  • Insufficient Extraction Time: The extraction process may not be running long enough to achieve a complete extraction.

    • Solution: Optimize both static and dynamic extraction times. A static phase allows the supercritical fluid to penetrate the sample matrix, while the dynamic phase involves the continuous flow of the solvent to collect the extract.

  • Large Particle Size: If the sample particles are too large, the surface area for extraction is limited, and diffusion of the solvent into the matrix is hindered.[2]

    • Solution: Reduce the particle size of the plant material by grinding. This increases the surface area available for extraction and reduces mass transfer resistance.[2]

  • Matrix Effects: The triterpenic acids may be tightly bound within the plant matrix.

    • Solution: Consider a pre-treatment step. For instance, ultrasound-assisted extraction prior to or during SFE can help disrupt the plant cell walls and improve the release of the target compounds.[8][9][10]

Issue: Poor Selectivity (Co-extraction of Unwanted Compounds)

Possible Causes and Solutions:

  • Inappropriate Solvent Density: The density of the supercritical fluid may be too high, leading to the dissolution and extraction of a wide range of compounds.

    • Solution: Adjust the pressure and temperature to fine-tune the solvent density. Lowering the density can increase the selectivity for less soluble compounds. A sequential extraction approach can also be employed, starting with conditions that target the unwanted compounds, followed by conditions optimized for triterpenic acids.[11]

  • Non-Optimal Co-solvent: The type and concentration of the co-solvent can influence which compounds are extracted.

    • Solution: Experiment with different co-solvents and varying concentrations. For example, a lower percentage of co-solvent might favor the extraction of less polar compounds, while a higher percentage will extract more polar compounds.

Issue: Inconsistent Results

Possible Causes and Solutions:

  • Variability in Raw Material: The concentration of triterpenic acids can vary between different batches of plant material.

    • Solution: Ensure that the raw material is homogenous. If possible, source a large, single batch of plant material for a series of experiments.

  • Fluctuations in SFE System Parameters: Inconsistent control of pressure, temperature, or flow rate will lead to variable extraction outcomes.

    • Solution: Calibrate and regularly check the SFE instrumentation to ensure that the set parameters are being accurately maintained throughout the extraction process.

  • Sample Loading and Packing: Inconsistent packing of the extraction vessel can lead to channeling of the supercritical fluid, resulting in inefficient and variable extraction.

    • Solution: Develop a standardized protocol for loading and packing the extraction vessel to ensure a consistent density and avoid channeling.

Frequently Asked Questions (FAQs)

Q1: Why is supercritical CO2 a good solvent for extracting natural products?

Supercritical CO2 is a popular choice for extracting natural products due to its "green" and tunable properties. It is non-toxic, non-flammable, and readily available. By adjusting the temperature and pressure, the density and solvating power of supercritical CO2 can be precisely controlled, allowing for selective extraction.[1] The low critical temperature of CO2 (31.1 °C) makes it suitable for extracting thermally sensitive compounds.[12]

Q2: What are the typical ranges for pressure and temperature when extracting triterpenic acids?

The optimal pressure and temperature can vary depending on the specific triterpenic acids and the plant matrix. However, a common range for pressure is 10 to 50 MPa (100 to 500 bar), and for temperature is 40 to 90 °C.[4][5] It is crucial to perform an optimization study to determine the best conditions for your specific application.

Q3: How do I choose the right co-solvent?

The choice of co-solvent depends on the polarity of the target triterpenic acids. Since many triterpenic acids are polar, a polar co-solvent is generally required.[4] Ethanol is a widely used and effective co-solvent because it can significantly increase the polarity of the supercritical fluid, enhancing the solubility of these compounds.[3][4] The concentration of the co-solvent is also a critical parameter to optimize, with typical ranges being between 5% and 15% (v/v).[4][8]

Q4: What is the difference between static and dynamic extraction time?

  • Static extraction time is a period during which the extraction vessel is filled with the supercritical fluid and allowed to equilibrate with the sample without any outflow. This allows the solvent to penetrate the matrix and dissolve the target compounds.

  • Dynamic extraction time is the period during which the supercritical fluid continuously flows through the extraction vessel, carrying the dissolved compounds to the collection system.

A combination of static and dynamic periods is often used to maximize extraction efficiency.[8][9]

Q5: Can I reuse the CO2 in my SFE system?

Yes, one of the advantages of SFE is that the CO2 can be recycled. After the extraction, the pressure is reduced, causing the CO2 to return to its gaseous state and release the extracted compounds. The gaseous CO2 can then be re-compressed and reused in subsequent extractions, making the process more sustainable and cost-effective.

Data Presentation

Table 1: Influence of SFE Parameters on Triterpenic Acid Yield from Hedyotis diffusa [8][9]

ParameterRange StudiedOptimal ConditionYield of Oleanolic Acid (mg/g)Yield of Ursolic Acid (mg/g)
Pressure (MPa)10.3 - 34.528.20.9173.540
Temperature (°C)40 - 60560.9173.540
Co-solvent (Ethanol/Water, 82/18, v/v)5% - 15%12.5%0.9173.540
CO2 Flow Rate (mL/min)1.5 - 2.52.30.9173.540
Static Extraction Time (min)10 - 20150.9173.540
Dynamic Extraction Time (min)90 - 1201100.9173.540

Table 2: Comparison of Extraction Methods for Triterpenic Acids from Hedyotis diffusa [8]

Extraction MethodOleanolic Acid Yield (mg/g)Ursolic Acid Yield (mg/g)
Ultrasound-Assisted Supercritical CO2 Extraction (HSC-CO2)0.9173.540
Heat Reflux Extraction (HRE)0.7622.964

Experimental Protocols

General Protocol for Supercritical Fluid Extraction of Triterpenic Acids

This protocol provides a general guideline. Specific parameters should be optimized for each application.

  • Sample Preparation:

    • Dry the plant material to a constant weight.

    • Grind the dried material to a fine powder (e.g., to a particle size of 0.355 mm).[8]

  • SFE System Setup:

    • Load a known amount of the powdered sample into the extraction vessel.

    • Set the desired pressure, temperature, and co-solvent percentage.

  • Extraction:

    • Pressurize the system with CO2 to the desired pressure.

    • Introduce the co-solvent at the set percentage.

    • Initiate the static extraction phase for a predetermined time (e.g., 15 minutes).[8][9]

    • Begin the dynamic extraction phase by opening the outlet valve and allowing the supercritical fluid to flow through the vessel at a constant rate (e.g., 2.3 mL/min).[8][9]

    • Collect the extract in a separator by reducing the pressure, which causes the CO2 to vaporize and the extract to precipitate.

  • Analysis:

    • Quantify the triterpenic acids in the extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

Visualizations

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_analysis Analysis start Start drying Drying of Plant Material start->drying grinding Grinding to Fine Powder drying->grinding loading Loading Sample into Extraction Vessel grinding->loading set_params Set SFE Parameters (P, T, Co-solvent) loading->set_params extraction Static & Dynamic Extraction set_params->extraction collection Extract Collection in Separator extraction->collection analysis Quantification of Triterpenic Acids (e.g., HPLC) collection->analysis end End analysis->end

Caption: Workflow for Supercritical Fluid Extraction of Triterpenic Acids.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Triterpenic Acids cause1 Inadequate Solvent Polarity start->cause1 cause2 Suboptimal P & T start->cause2 cause3 Insufficient Extraction Time start->cause3 cause4 Large Particle Size start->cause4 solution1 Add Polar Co-solvent (e.g., Ethanol) cause1->solution1 solution2 Optimize Pressure and Temperature cause2->solution2 solution3 Optimize Static & Dynamic Extraction Times cause3->solution3 solution4 Reduce Particle Size (Grinding) cause4->solution4

Caption: Troubleshooting Logic for Low Yield in SFE of Triterpenic Acids.

References

improving the yield of Triptotriterpenic acid C from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triptotriterpenic acid C. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and yield enhancement of this promising bioactive compound from its natural source, Tripterygium wilfordii.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary natural source?

This compound is a ursolic-type pentacyclic triterpenoid.[1] Its primary natural source is the root of Tripterygium wilfordii Hook. f., a plant used in traditional Chinese medicine.[1] It is typically isolated from the total glycoside fraction of the root extract.

Q2: What are the general steps for isolating this compound?

The general workflow involves:

  • Extraction: Initial extraction of crude total glycosides from the powdered root material of Tripterygium wilfordii.

  • Hydrolysis: Acid-catalyzed cleavage of the sugar moieties from the triterpenoid glycosides to yield the aglycones, including this compound.

  • Purification: A multi-step chromatographic process to isolate this compound from other triterpenoids and impurities.

Q3: What analytical techniques are suitable for identifying and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of triterpenic acids like this compound. For structural elucidation and identification, techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) are employed.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction and purification of this compound.

Extraction Issues
Problem Possible Cause(s) Suggested Solution(s)
Low yield of crude extract 1. Inefficient cell wall disruption. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature.1. Ensure the plant material is finely powdered to maximize surface area. 2. Use a polar solvent like ethanol or methanol for initial extraction of glycosides. Consider a reflux extraction for improved efficiency. 3. Optimize extraction time and temperature. For ethanol extraction, consider refluxing for 2-3 hours.
Extract is highly viscous and difficult to handle High concentration of co-extracted polysaccharides and sugars.1. Perform a solvent-solvent partition. After initial extraction and concentration, partition the aqueous suspension with a less polar solvent like ethyl acetate to separate the triterpenoid glycosides from highly polar sugars. 2. Consider a precipitation step by adding the concentrated extract to a large volume of a non-polar solvent.
Hydrolysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Incomplete hydrolysis of glycosides 1. Insufficient acid concentration or reaction time. 2. Inappropriate temperature.1. Increase the concentration of the acid (e.g., 2M HCl or H₂SO₄) and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is heated sufficiently, typically at reflux temperature.
Degradation of this compound 1. Harsh acidic conditions (too concentrated or prolonged heating).1. Use the mildest effective acid concentration and monitor the reaction closely. Neutralize the reaction mixture promptly upon completion.
Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from other triterpenoids in column chromatography 1. Inappropriate stationary phase or mobile phase. 2. Column overloading.1. Use a silica gel stationary phase. For the mobile phase, a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. 2. Reduce the amount of crude extract loaded onto the column.
Co-elution of compounds with similar polarity The presence of structurally similar ursolic acid derivatives.1. Employ further purification steps, such as preparative HPLC with a different column chemistry (e.g., reverse-phase C18).
Compound crystallizes in the column The compound is not sufficiently soluble in the mobile phase.1. Adjust the mobile phase composition to increase the solubility of the compound. This may involve adding a small amount of a stronger solvent.

Experimental Protocols

Protocol 1: Extraction of Total Glycosides and Hydrolysis
  • Preparation of Plant Material: Air-dry the roots of Tripterygium wilfordii and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered root material (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water (1 L) and partition successively with petroleum ether, chloroform, and ethyl acetate (3 x 1 L each).

    • The ethyl acetate fraction, which contains the triterpenoid glycosides, is concentrated to dryness.

  • Acid Hydrolysis:

    • Dissolve the dried ethyl acetate extract in a solution of 2M HCl in methanol.

    • Reflux the mixture for 4-6 hours.

    • Neutralize the reaction mixture with a suitable base (e.g., NaOH solution) and concentrate to remove the methanol.

    • Extract the resulting aqueous solution with ethyl acetate to obtain the crude aglycones.

Protocol 2: Purification of this compound
  • Silica Gel Column Chromatography:

    • Dissolve the crude aglycone extract in a minimal amount of chloroform.

    • Load the solution onto a silica gel column packed in hexane.

    • Elute the column with a gradient of hexane:ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC, visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions containing the compound of interest.

  • Preparative HPLC:

    • Further purify the enriched fractions using a preparative reverse-phase HPLC system (C18 column).

    • Use a mobile phase of methanol and water, with a suitable gradient, for optimal separation.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Yield Improvement Strategies

Improving the yield of this compound can be approached through optimization of extraction parameters and biotechnological methods.

Optimization of Extraction Parameters
Parameter Recommendation Rationale
Solvent Ethanol or MethanolEfficiently extracts polar glycosides.
Temperature Reflux TemperatureIncreases extraction efficiency.
Extraction Time 2-3 hours per extraction cycleBalances yield with potential degradation.
Solid-to-Liquid Ratio 1:10 to 1:15 (g/mL)Ensures adequate solvent penetration.
Biotechnological Approaches

The biosynthesis of ursolic acid derivatives like this compound originates from the mevalonate pathway. Manipulating this pathway can enhance the production of the target compound.

  • Elicitation: The use of elicitors in Tripterygium wilfordii cell or hairy root cultures can stimulate the production of secondary metabolites.

    • Methyl Jasmonate (MeJA): A plant stress hormone known to upregulate terpenoid biosynthesis.

    • Salicylic Acid (SA): Another signaling molecule involved in plant defense responses that can enhance secondary metabolite production.

  • Metabolic Engineering:

    • Overexpression of Key Enzymes: Upregulating the expression of rate-limiting enzymes in the ursolic acid biosynthetic pathway, such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) or amyrin synthase, can increase the flux towards triterpenoid production.

    • Co-expression of Cytochrome P450 Enzymes and Reductases: The hydroxylation steps in the later stages of this compound biosynthesis are catalyzed by cytochrome P450 monooxygenases (CYPs) which require a partnering NADPH-cytochrome P450 reductase (CPR) for activity. Identifying and co-expressing the specific CYPs and CPRs involved can enhance conversion efficiency.

Visualizations

experimental_workflow plant_material Powdered T. wilfordii Root extraction Ethanol Extraction plant_material->extraction Total Glycosides partitioning Solvent Partitioning extraction->partitioning hydrolysis Acid Hydrolysis partitioning->hydrolysis Glycoside Fraction column_chromatography Silica Gel Column hydrolysis->column_chromatography Crude Aglycones prep_hplc Preparative HPLC column_chromatography->prep_hplc Enriched Fraction pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway mevalonate Mevalonate Pathway ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp squalene Squalene ipp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene amyrin α-amyrin / β-amyrin oxidosqualene->amyrin ursolic_acid Ursolic Acid amyrin->ursolic_acid Cytochrome P450s tripto_c This compound ursolic_acid->tripto_c Hydroxylation

References

Technical Support Center: Enhancing the Solubility of Triptotriterpenic Acid C for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Triptotriterpenic acid C in bioassays.

Troubleshooting Guide

Issue: this compound fails to dissolve in my chosen solvent.

Potential Cause Troubleshooting Steps
Inappropriate Solvent Selection This compound is a lipophilic compound with poor aqueous solubility. Start with organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) to prepare a concentrated stock solution.
Insufficient Sonication or Vortexing Ensure vigorous and prolonged vortexing. Use of an ultrasonic bath can significantly aid in the dissolution process by breaking down compound aggregates.
Low Temperature Gently warming the solution (e.g., to 37°C) can increase the solubility of this compound. However, be cautious of potential compound degradation at higher temperatures.
Compound Purity and Form Verify the purity of your this compound. Impurities can affect solubility. The compound should be a crystalline solid.

Issue: this compound precipitates out of solution upon dilution into aqueous media for bioassays.

Potential Cause Troubleshooting Steps
Rapid Dilution Perform a stepwise dilution of the stock solution into your aqueous buffer or cell culture medium. Avoid adding a small volume of concentrated stock directly into a large volume of aqueous solution.
Final Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[1]
pH of the Aqueous Medium The solubility of acidic compounds like this compound can be pH-dependent. Experiment with adjusting the pH of your final assay medium, if permissible for your experimental setup.
Lack of Solubilizing Agents Consider the use of co-solvents or surfactants in your formulation. A combination of solvents and solubilizers can help maintain the compound in solution upon dilution.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: For preparing a stock solution, it is recommended to use organic solvents in which this compound and similar triterpenoids are soluble. These include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[3] For instance, a stock solution of up to 10 mM in DMSO has been reported for this compound.[4]

Q2: How can I improve the solubility of this compound in my aqueous-based bioassay?

A2: To enhance solubility in aqueous media, you can employ several strategies:

  • Co-solvents: After dissolving in an organic solvent like DMSO, use a co-solvent such as polyethylene glycol (PEG) during the dilution process.[2]

  • Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) can be used to create micelles that encapsulate the hydrophobic compound, improving its dispersion in aqueous solutions.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used for this purpose with triterpenes.[5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: To avoid cytotoxicity, the final concentration of DMSO in cell culture should generally be kept below 0.5%.[1] It is crucial to include a vehicle control (media with the same concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Q4: My compound still precipitates even with the use of co-solvents. What else can I try?

A4: If precipitation persists, consider preparing a solid dispersion or a nanoparticle formulation. Solid dispersions involve dispersing the compound in a solid hydrophilic carrier, which can enhance the dissolution rate. Nanoparticle formulations reduce the particle size, increasing the surface area for dissolution. While more complex to prepare, these methods can significantly improve the bioavailability of poorly soluble compounds in vitro.

Quantitative Solubility Data

SolventApproximate Solubility of Ursolic Acid
DMSO ~10 mg/mL[3]
DMF ~10 mg/mL[3]
Ethanol ~0.5 mg/mL[3]
DMSO:PBS (pH 7.2) (1:2) ~0.3 mg/mL[3]
Water Poorly soluble[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile vial, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial vigorously for 2-5 minutes. If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes. Gentle warming to 37°C can be applied if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile vial.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubilization using Cyclodextrins for Cell Culture Assays
  • Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your cell culture medium. The concentration will need to be optimized but can range from 1-10% (w/v).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.

  • Complexation: While vortexing the cyclodextrin solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration. The molar ratio of cyclodextrin to the compound should be optimized, but a starting point could be a 10:1 or higher molar excess of cyclodextrin.

  • Incubation: Incubate the mixture at room temperature or 37°C for at least 1 hour with continuous agitation to allow for the formation of the inclusion complex.

  • Application to Cells: This complex-containing medium can then be further diluted with regular cell culture medium to achieve the final desired concentrations for your bioassay.

Visualizations

Below are diagrams illustrating key experimental workflows and potential signaling pathways involved in the bioactivity of this compound.

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter store Aliquot and Store at -80°C filter->store dilute Stepwise Dilution store->dilute final Final Concentration for Bioassay dilute->final media Cell Culture Medium media->dilute

Caption: Experimental workflow for preparing this compound solutions.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade TTA_C This compound Bax Bax TTA_C->Bax promotes Bcl2 Bcl-2 TTA_C->Bcl2 inhibits CytoC Cytochrome c release Bax->CytoC Bcl2->Bax Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential intrinsic apoptosis signaling pathway induced by this compound.

cell_cycle_arrest cluster_p53 p53 Pathway cluster_cdk CDK Regulation TTA_C This compound p53 p53 activation TTA_C->p53 p21 p21 expression p53->p21 Cyclin_CDK Cyclin/CDK Complex p21->Cyclin_CDK G1_S_transition G1/S Phase Transition Cyclin_CDK->G1_S_transition Arrest Cell Cycle Arrest Cyclin_CDK->Arrest

Caption: Logical relationship for this compound-induced cell cycle arrest.

References

stability and proper storage conditions for Triptotriterpenic acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and proper storage of Triptotriterpenic acid C for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to re-evaluate the efficacy of solutions stored at -20°C for longer than one month. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.

Q3: What solvents are compatible with this compound?

This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The choice of solvent will depend on the specific requirements of your experiment.

Q4: Is this compound sensitive to light or air?

While specific data on the photosensitivity and air sensitivity of this compound is limited, it is good laboratory practice to protect all research compounds from light and air. Therefore, it is recommended to store both solid and solution forms in tightly sealed, light-proof containers.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the compound has been stored according to the recommended conditions (-20°C for solid, -80°C or -20°C for solutions). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Precipitation in solution upon thawing Poor solubility or compound degradation.Ensure the solvent is appropriate for your concentration. Gently warm and vortex the solution to redissolve the precipitate. If precipitation persists, consider preparing a fresh solution.
Loss of biological activity Chemical degradation of the compound.Perform a stability test of your working solution under your specific experimental conditions (e.g., buffer pH, temperature). Consider performing a forced degradation study to understand the stability limits of the compound.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound to ensure its stability.

FormStorage TemperatureRecommended Duration
Solid Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
  • Prepare working solutions by diluting the stock solution in different buffers (e.g., acidic, neutral, and basic pH) to a final concentration of 1-5 µM.

2. Application of Stress Conditions:

  • Hydrolytic Stability: Incubate the working solutions at different pH values (e.g., pH 4, 7, 9) at 37°C.
  • Thermal Stability: Expose the solid compound and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).
  • Photostability: Expose the solid compound and solutions to UV and visible light.
  • Oxidative Stability: Treat the solutions with a mild oxidizing agent (e.g., hydrogen peroxide).

3. Sample Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each stress condition.
  • Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound and detect any degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point under each stress condition.
  • Determine the degradation kinetics and identify the conditions under which the compound is unstable.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 10 mM Stock Solution in DMSO working Prepare 1-5 µM Working Solutions in Buffers (pH 4, 7, 9) stock->working hydrolysis Hydrolysis (pH 4, 7, 9) working->hydrolysis Incubate thermal Thermal (40-80°C) working->thermal Incubate photo Photolytic (UV/Vis) working->photo Incubate oxidative Oxidative (H2O2) working->oxidative Incubate sampling Aliquot at Time Points (0, 1, 2, 4, 8, 24h) hydrolysis->sampling thermal->sampling photo->sampling oxidative->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

storage_logic cluster_form Physical Form cluster_duration Intended Storage Duration cluster_conditions Recommended Storage compound This compound solid Solid Powder compound->solid solution Solution compound->solution long_term Long-Term (>1 month) solid->long_term short_term Short-Term (≤1 month) solid->short_term solution->long_term solution->short_term s_long -20°C long_term->s_long sol_long -80°C long_term->sol_long s_short 4°C short_term->s_short sol_short -20°C short_term->sol_short

Caption: Decision tree for selecting the proper storage conditions.

Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Triptotriterpenic Acid C and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, a complete total synthesis of Triptotriterpenic acid C has not been published in peer-reviewed literature. This compound is a naturally occurring ursolic-type triterpenoid, identified as 3β,22α-dihydroxy-urs-12-en-28-oic acid[1]. This technical support guide is therefore based on established synthetic strategies and troubleshooting for the closely related and well-studied parent compound, ursolic acid, and its derivatives. The principles and methodologies discussed here are directly applicable to the challenges anticipated in the synthesis of this compound.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex triterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Synthetic Challenges

  • Question: What are the main hurdles in the synthesis of ursolic acid derivatives like this compound? Answer: The primary challenges include:

    • Regioselectivity: The pentacyclic core has multiple C-H bonds that can be difficult to functionalize selectively.

    • Stereoselectivity: Introducing substituents at specific stereocenters, such as the 22α-hydroxyl group in this compound, requires precise stereocontrol.

    • Functional Group Compatibility: The presence of multiple functional groups (hydroxyl, carboxylic acid, alkene) necessitates careful selection of protective groups and reaction conditions.

    • Low Solubility: Triterpenoids are often poorly soluble in common organic solvents, which can impede reaction kinetics and purification[2][3].

2. Issues with Oxidation of the C-3 Hydroxyl Group

  • Question: I am trying to oxidize the C-3 hydroxyl of ursolic acid to a ketone, but I am getting low yields and side products. What could be the issue? Answer: This is a common issue. Here are some potential causes and solutions:

    • Over-oxidation: Strong oxidizing agents can lead to undesired side reactions on the pentacyclic core.

    • Incomplete Reaction: Steric hindrance around the C-3 position can slow down the reaction.

    • Recommended Solution: Jones oxidation (CrO₃ in acetone/H₂SO₄) is a reliable method for this transformation. Careful monitoring of the reaction progress by TLC is crucial to prevent over-oxidation. If issues persist, consider milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

3. Challenges in C-H Functionalization for Hydroxylation

  • Question: How can I introduce a hydroxyl group at a non-activated position like C-22 to synthesize this compound? Answer: Introducing a hydroxyl group at an unactivated C-H bond is one of the most significant challenges. While no specific protocol for C-22 hydroxylation of ursolic acid is published, strategies from related systems can be adapted:

    • Biomimetic Oxidation: The use of metalloporphyrin catalysts (e.g., Ru- or Fe-porphyrins) can mimic the action of cytochrome P450 enzymes, which are responsible for such hydroxylations in nature[4]. These reactions, however, can lack regioselectivity and produce a mixture of isomers.

    • Directed C-H Functionalization: If a directing group can be installed near the C-22 position, it could facilitate a regioselective C-H activation/oxidation. This is a complex but powerful strategy.

    • Microbial Fermentation: Using microorganisms that possess specific hydroxylating enzymes is another approach to achieve high selectivity[5].

4. Low Yields in Coupling Reactions at the C-28 Carboxylic Acid

  • Question: I am experiencing low yields when trying to form an amide or ester at the C-28 carboxylic acid position. What troubleshooting steps can I take? Answer: The C-28 carboxylic acid is sterically hindered, which can make coupling reactions inefficient.

    • Activation of the Carboxylic Acid: Ensure the carboxylic acid is properly activated. Converting it to an acyl chloride with reagents like oxalyl chloride or thionyl chloride prior to reaction with an amine or alcohol is often effective[6].

    • Coupling Reagents: For amide bond formation, using robust coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can improve yields[7].

    • Reaction Conditions: Extended reaction times and elevated temperatures may be necessary to overcome the steric hindrance.

Experimental Protocols

Protocol 1: Oxidation of the C-3 Hydroxyl Group of Ursolic Acid

  • Objective: To synthesize 3-oxo-ursolic acid.

  • Methodology:

    • Dissolve ursolic acid in acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

    • Quench the reaction by adding isopropanol until the orange-brown color turns green.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification of the C-28 Carboxylic Acid of Ursolic Acid

  • Objective: To synthesize the methyl ester of ursolic acid.

  • Methodology:

    • Dissolve ursolic acid in DMF (N,N-dimethylformamide).

    • Add potassium carbonate (K₂CO₃) and methyl iodide (CH₃I) to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the DMF under reduced pressure.

    • Add water to the residue and extract with dichloromethane (DCM).

    • Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent.

    • Crystallize the product from hexane to obtain the pure methyl ester[7].

Quantitative Data

Table 1: Comparison of Reaction Conditions for C-3 Oxidation of Ursolic Acid

ReagentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Jones ReagentAcetone0590[8]
PCCDCMRoom Temp2-4~85General
Dess-MartinDCMRoom Temp1-2>90General

Table 2: Yields for Derivatization of the C-28 Carboxylic Acid

Derivative TypeReagentsSolventReaction Time (h)Reported Yield (%)Reference
Methyl EsterCH₃I, K₂CO₃DMF24~90[7]
Amide (generic)Oxalyl Chloride, AmineDCM2060-80[6]
Glutamyl EsterBoc-L-Glu(Bzl)-OH, DCC, DMAPCH₂Cl₂24~70[7]

Visualizations

Synthetic Workflow

G Ursolic_Acid Ursolic Acid Protection Protection of C-3 OH (e.g., Acetylation) Ursolic_Acid->Protection Step 1 CH_Oxidation Regioselective C-H Oxidation (e.g., at C-22) Protection->CH_Oxidation Step 2 Deprotection Deprotection of C-3 OH CH_Oxidation->Deprotection Step 3 C28_Derivatization C-28 Carboxylic Acid Derivatization Deprotection->C28_Derivatization Step 4 Final_Product This compound Analog C28_Derivatization->Final_Product Step 5

Caption: A generalized synthetic workflow for producing analogs of this compound from ursolic acid.

Troubleshooting Logic Diagram

G Start Low Yield in C-3 Oxidation Check_Reagent Is the oxidizing agent fresh and of high purity? Start->Check_Reagent Check_Conditions Are reaction temperature and time optimized? Check_Reagent->Check_Conditions Yes Solution1 Use fresh reagent. Consider milder alternatives (PCC, Dess-Martin). Check_Reagent->Solution1 No Check_Purity Is the starting material pure? Check_Conditions->Check_Purity Yes Solution2 Run reaction at 0°C. Monitor closely with TLC to avoid over-oxidation. Check_Conditions->Solution2 No Side_Products Are side products observed on TLC? Check_Purity->Side_Products Yes Solution3 Re-purify starting material. Check_Purity->Solution3 No Solution4 Over-oxidation likely. Reduce reaction time or use a milder oxidant. Side_Products->Solution4 Yes

References

preventing degradation of Triptotriterpenic acid C during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of Triptotriterpenic acid C during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring ursolic-type triterpenoid found in plants such as Tripterygium wilfordii. Like many complex organic molecules, it can be susceptible to degradation under certain chemical and physical conditions encountered during extraction, purification, and storage. Ensuring its stability is crucial for accurate quantification and for preserving its biological activity in downstream applications.

Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar pentacyclic triterpenoids like oleanolic and ursolic acid, the main contributing factors to degradation are:

  • Oxidation: The chemical structure of triterpenoid acids contains sites that are susceptible to oxidation, such as hydroxyl groups and double bonds.[1]

  • Extreme pH: Highly acidic or basic conditions can catalyze degradation reactions.

  • High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light Exposure: Prolonged exposure to UV or high-intensity light may induce photodegradation.

Q3: I suspect my sample of this compound is degrading. What are the common signs?

Degradation can manifest in several ways:

  • Appearance of new peaks in chromatograms: When analyzed by techniques like HPLC, new, unexpected peaks may appear, representing degradation products.

  • Decrease in the main compound peak: A corresponding decrease in the peak area or height of this compound would be observed.

  • Changes in sample color: While not always indicative, a change in the color of the extract or solution upon storage or processing might suggest chemical changes.

Q4: How can I prevent oxidation of this compound during sample preparation?

Based on the known oxidation sites of similar molecules like oleanolic acid, the C-3 hydroxyl group and the C12-C13 double bond are potential sites of oxidation.[1] To minimize oxidation:

  • Use of Antioxidants: Consider adding antioxidants like ascorbic acid to your extraction solvent, a technique used to prevent the oxidation of other sensitive plant compounds.

  • Degas Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen or argon) before use can be beneficial.

  • Work under an Inert Atmosphere: For highly sensitive samples, performing extraction and solvent evaporation steps under a nitrogen or argon atmosphere can prevent exposure to oxygen.

  • Avoid Strong Oxidizing Agents: Be mindful of reagents used during sample cleanup, as strong oxidizing agents can lead to the formation of unwanted byproducts like ketones or lactones.[1]

Q5: What are the optimal pH and temperature conditions for handling this compound?

  • pH: It is advisable to work in a neutral or slightly acidic pH range. Strong alkaline conditions should be avoided. For a related compound, triptolide, the slowest degradation was observed at pH 6.[1]

  • Temperature: Keep temperatures as low as practical throughout the sample preparation process.

    • Use cold extraction methods or keep the extraction temperature moderate (e.g., 30-50°C) if heat is required.

    • Evaporate solvents under reduced pressure at a low temperature (e.g., <40°C).

    • Store extracts and purified compounds at low temperatures (-20°C or -80°C) for long-term stability.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound

This protocol is optimized for the extraction of triterpenoids from plant material while minimizing degradation.

Materials:

  • Dried and powdered plant material (e.g., root of Tripterygium wilfordii)

  • 70-95% Ethanol (v/v)

  • Ultrasonic bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)

Procedure:

  • Weigh the powdered plant material and place it in a suitable flask.

  • Add the ethanol solution at a solid-to-liquid ratio of 1:15 to 1:25 (g/mL).[2]

  • Place the flask in an ultrasonic bath.

  • Perform ultrasonic-assisted extraction for 40-60 minutes at a controlled temperature (e.g., 30°C).[3]

  • Separate the extract from the plant material by filtration or centrifugation.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Dry the resulting crude extract completely, for example, by freeze-drying.

  • Store the dried extract at -20°C in a tightly sealed, light-protected container.

Protocol 2: HPLC-UV Analysis for Quantification of this compound

This method is adapted from validated methods for similar triterpenoid acids, like ursolic acid, and is suitable for assessing the concentration and stability of this compound.[3][4]

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:0.5% Ammonium Acetate Solution (e.g., 68:10:22 v/v/v)[4]
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 35°C
Injection Volume 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the dried extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the amount in the samples by comparing the peak area with the calibration curve.

  • Stability Check: To assess stability, re-analyze the same sample solution after storing it under specific conditions (e.g., at room temperature for 24 hours). A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation. Studies on similar compounds have shown stability for at least 24 hours under controlled conditions.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the extraction and analysis of triterpenoids, which can be used as a reference for optimizing the handling of this compound.

Table 1: Influence of Extraction Parameters on Triterpenoid Yield

ParameterCondition RangeOptimal Condition for High YieldReference
Ethanol Concentration 55% - 95%65% - 80%[3]
Solid-to-Liquid Ratio 1:5 - 1:25 g/mL1:10 - 1:25 g/mL[2][3]
Ultrasonic Temperature 30°C - 50°C30°C[3]
Ultrasonic Time 15 min - 60 min40 - 60 min[2][3]

Table 2: Stability of Triterpenoid Acids in Solution

CompoundSolventStorage ConditionStability DurationObservationReference
Oleanolic and Ursolic AcidsMethanolRoom Temperature24 hoursSamples are stable[3]
Triptolide5% Ethanol, pH 64°CExtendedSlow degradation[1]
Triptolide5% Ethanol, pH 10Room TemperatureRapidFastest degradation[1]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis plant_material Dried Plant Material extraction Ultrasonic-Assisted Extraction (70-95% Ethanol) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration Rotary Evaporation (<40°C) filtration->concentration drying Freeze-Drying concentration->drying storage Store at -20°C drying->storage sample_prep Dissolve in Methanol & Filter (0.45 µm) storage->sample_prep hplc HPLC-UV Analysis sample_prep->hplc

Caption: Experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Degradation cluster_causes Potential Causes cluster_solutions Preventive Measures start Suspicion of Degradation? check_hplc Analyze by HPLC: New peaks or decreased main peak? start->check_hplc Yes oxidation Oxidation check_hplc->oxidation Yes ph_issue Extreme pH check_hplc->ph_issue Yes temp_issue High Temperature check_hplc->temp_issue Yes light_issue Light Exposure check_hplc->light_issue Yes use_antioxidants Use Antioxidants or Inert Gas oxidation->use_antioxidants buffer_ph Maintain Neutral/Slightly Acidic pH ph_issue->buffer_ph low_temp Use Low Temperatures (<40°C) temp_issue->low_temp protect_light Protect from Light light_issue->protect_light

Caption: Troubleshooting guide for the degradation of this compound.

References

Technical Support Center: Optimizing Derivatization Reactions for Triptotriterpenic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Triptotriterpenic acid C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this complex triterpenoid.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, which possesses two hydroxyl groups and one carboxylic acid group.

Esterification Reactions

Issue: Low or No Ester Product Formation

Possible Cause Troubleshooting Step
Incomplete activation of the carboxylic acid For reactions involving activating agents (e.g., DCC, EDC), ensure the reagent is fresh and used in the appropriate stoichiometric ratio. Consider adding an acylation catalyst like 4-dimethylaminopyridine (DMAP).[1][2][3]
Steric hindrance around the carboxylic acid Use a less bulky alcohol or a more reactive acylating agent. For sterically hindered substrates, consider using a more potent coupling reagent or converting the carboxylic acid to an acyl halide first.[4]
Decomposition of reagents or starting material Ensure all reagents and solvents are anhydrous, as water can quench the reaction. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unfavorable reaction equilibrium (Fischer esterification) If using an acid catalyst with an excess of alcohol, ensure the removal of water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves, to drive the equilibrium towards the product.

Issue: Formation of Side Products

Possible Cause Troubleshooting Step
Acylation of hydroxyl groups If only esterification of the carboxylic acid is desired, protect the hydroxyl groups prior to the reaction using a suitable protecting group (e.g., silyl ethers).
Epimerization at adjacent chiral centers Use milder reaction conditions (lower temperature, less harsh activating agents). Avoid strong bases or acids that could induce epimerization.
Formation of an anhydride This can occur with some activating agents. Control the stoichiometry of the carboxylic acid and the activating agent carefully.
Amide Synthesis

Issue: Low Yield of Amide Product

Possible Cause Troubleshooting Step
Low reactivity of the amine Use a more effective coupling reagent combination, such as EDC/HOBt or HATU.[1] For electron-deficient amines, specialized protocols may be necessary.[4]
Steric hindrance Both the carboxylic acid of this compound and the amine can be sterically hindered. Consider converting the carboxylic acid to an acyl fluoride, which is less sterically demanding than other activated forms.[4][5]
Poor solubility of reactants Choose a solvent system in which both the activated this compound and the amine are soluble. DMF or DCM are common choices.
Silylation (for GC-MS analysis)

Issue: Incomplete Silylation

Possible Cause Troubleshooting Step
Insufficient silylating reagent Use a significant excess of the silylating reagent (e.g., BSTFA with TMCS as a catalyst).[6][7]
Presence of moisture Ensure the sample is completely dry before adding the silylating reagent. Moisture will consume the reagent.
Suboptimal reaction conditions Optimize the reaction temperature and time. For triterpenoids, a common condition is heating at 60-70°C for 30-60 minutes.[8]

Frequently Asked Questions (FAQs)

Q1: Which functional groups in this compound are reactive towards derivatization?

A1: this compound has three primary reactive sites for derivatization: a carboxylic acid group at C-28, and two hydroxyl groups at C-3 and C-22.

Q2: I want to selectively derivatize the carboxylic acid without affecting the hydroxyl groups. How can I achieve this?

A2: To achieve selective derivatization of the carboxylic acid, you can employ several strategies:

  • Use specific reaction conditions: For example, using a mild coupling reagent for amidation might favor reaction at the more acidic carboxylic acid over the less reactive hydroxyl groups.

  • Protect the hydroxyl groups: Before carrying out the reaction on the carboxylic acid, you can protect the hydroxyl groups using protecting groups like silyl ethers (e.g., TBDMS) which can be later removed under specific conditions.

Q3: What are the best methods for purifying the derivatized products of this compound?

A3: The choice of purification method depends on the properties of the derivative.

  • Crystallization: If the derivative is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and side products.

  • High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC is an excellent option.[9][10]

Q4: For GC-MS analysis of this compound, is derivatization necessary?

A4: Yes, derivatization is essential for the GC-MS analysis of this compound. The hydroxyl and carboxylic acid groups make the molecule non-volatile. Silylation, typically with BSTFA and a catalyst like TMCS, is the most common method to convert these polar functional groups into more volatile trimethylsilyl (TMS) ethers and esters, allowing for analysis by GC-MS.[6][7]

Data Presentation: Derivatization of Structurally Similar Triterpenoid Acids

The following tables summarize reaction conditions and yields for the derivatization of ursolic acid and oleanolic acid, which are structurally analogous to this compound. These data can serve as a starting point for optimizing your reactions.

Table 1: Esterification of Ursolic Acid

ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Various acid chlorides/anhydrides, DMAPPyridineRefluxOvernightGood[11]
DIC/DMAPDichloromethaneRoom Temp24up to 91.6[2][3]
Acetic anhydride, DMAPTHFRoom Temp491[12]

Table 2: Amide Synthesis from Ursolic Acid

ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Oxalyl chloride, then amine, Et3NDichloromethaneRoom Temp20Not specified[12]
EDC, HOBt, AmineDMFRoom Temp12-24Moderate to Good[1]

Table 3: Silylation of Triterpenoid Acids for GC-MS Analysis

ReagentSolventTemperature (°C)TimeNotesReference
BSTFA + 1% TMCSPyridine7045 minEffective for hydroxyl and carboxyl groups[6][7]
MSTFAPyridine3730 minAlternative silylating agent[13]

Experimental Protocols

General Protocol for Esterification using DIC/DMAP (Adapted from Ursolic Acid Derivatization)
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add N,N'-diisopropylcarbodiimide (DIC) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Add the desired alcohol (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Silylation for GC-MS Analysis
  • Place a dried sample of this compound (approx. 1 mg) in a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial tightly and heat at 70°C for 45 minutes.

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_purification Purification cluster_analysis Analysis Tripto This compound Ester Esterification (e.g., Alcohol, DIC/DMAP) Tripto->Ester Carboxylic Acid Reaction Amide Amide Synthesis (e.g., Amine, EDC/HOBt) Tripto->Amide Carboxylic Acid Reaction Silyl Silylation (e.g., BSTFA/TMCS) Tripto->Silyl Hydroxyl & Carboxylic Acid Reaction Purify Purification (Column Chromatography, HPLC, Recrystallization) Ester->Purify Amide->Purify GCMS GC-MS Analysis Silyl->GCMS Analysis Characterization (NMR, MS, IR) Purify->Analysis

Caption: General workflow for derivatization of this compound.

Troubleshooting_Esterification Start Low Ester Yield Cause1 Incomplete Activation Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Moisture Start->Cause3 Solution1 Use fresh activating agent Add DMAP Cause1->Solution1 Solution2 Use less bulky alcohol Convert to acyl halide Cause2->Solution2 Solution3 Use anhydrous solvents Inert atmosphere Cause3->Solution3

Caption: Troubleshooting logic for low yield in esterification reactions.

References

Technical Support Center: Triptotriterpenic Acid C NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the sample preparation of Triptotriterpenic acid C for Nuclear Magnetic Resonance (NMR) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound for NMR analysis in a question-and-answer format.

Q1: My this compound sample is not dissolving in common deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). What should I do?

A1: Poor solubility is a common challenge with triterpenoid acids due to their complex structure and potential for strong intermolecular interactions.

  • Recommended Solvents: For acidic triterpenoids, polar aprotic solvents are often more effective. Try dissolving your sample in dimethyl sulfoxide-d₆ (DMSO-d₆) or pyridine-d₅. DMSO-d₆ is particularly effective for dissolving polar compounds.

  • Solvent Mixtures: A mixture of solvents can be effective. A common approach is to use a mixture of CDCl₃ with a few drops of CD₃OD or DMSO-d₆ to improve solubility.

  • Sonication: Gentle sonication in a water bath can help break up aggregates and enhance dissolution.

  • Gentle Warming: Cautiously warming the sample vial may improve solubility. However, be mindful of potential degradation. It is advisable to check the thermal stability of your compound first.

  • Salt Formation: If the carboxylic acid moiety is hindering solubility, consider converting the acid to a more soluble salt. Adding a small amount of a deuterated base like sodium deuteroxide (NaOD) in D₂O or deuterated ammonium hydroxide (ND₄OD) in D₂O can deprotonate the carboxylic acid, which may improve solubility in polar solvents. Note that this will change the chemical shifts of nearby protons.

Q2: I'm observing broad peaks in my ¹H NMR spectrum. What are the possible causes and solutions?

A2: Broad NMR signals can arise from several factors related to the sample preparation and the nature of the compound itself.

  • Incomplete Dissolution/Suspended Particles: Ensure your sample is fully dissolved. Any suspended particulate matter will lead to poor shimming and broad lines. Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube.

  • Sample Aggregation: Triterpenoid acids can self-associate and form aggregates in solution, especially at higher concentrations. This restricts molecular tumbling and leads to broader signals.

    • Lower the Concentration: Prepare a more dilute sample.

    • Increase Temperature: Acquiring the spectrum at a higher temperature can break up aggregates and increase molecular motion, resulting in sharper signals.

    • Change Solvent: A different solvent might disrupt the intermolecular interactions causing aggregation.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. These can be introduced from glassware, reagents, or the isolation process.

    • Use High-Purity Solvents: Ensure your deuterated solvents are of high purity.

    • Chelating Agents: Adding a small amount of a chelating agent like EDTA-d₁₂ can sequester paramagnetic ions.

  • Viscosity: A highly concentrated sample can be viscous, leading to broader lines. Diluting the sample is the most straightforward solution.

Q3: I see unexpected peaks in my spectrum. How can I identify the source of these impurities?

A3: Contaminant signals are a frequent issue in NMR. Identifying their source is key to obtaining a clean spectrum.

  • Residual Solvents: The most common impurities are residual solvents from the purification process (e.g., hexane, ethyl acetate, acetone). Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.

  • Water: A broad singlet is often observed for water. Its chemical shift is highly dependent on the solvent and temperature.

  • Grease: Silicone grease from glassware joints can appear as a singlet around 0 ppm.

  • Plasticizers: Phthalates from plastic containers or tubing can leach into your sample.

  • Internal Standard: If you are using an internal standard like tetramethylsilane (TMS), you will see its characteristic peak at 0 ppm.

Q4: How can I determine the optimal concentration for my NMR sample?

A4: The ideal concentration is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding solubility and aggregation issues.

  • For ¹H NMR: A concentration range of 1-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is a good starting point.

  • For ¹³C NMR: Due to the lower natural abundance of ¹³C, a more concentrated sample is usually required, typically 10-50 mg in 0.5-0.7 mL of solvent.

  • qNMR: For quantitative NMR, the concentration needs to be accurately known and should be within the linear range of the spectrometer's detector.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a this compound sample for NMR?

A1: The following is a general protocol that can be adapted based on the specific instrumentation and experimental goals.

Experimental Protocol: Sample Preparation of this compound for NMR

1. Materials:

  • This compound (purified)
  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃/CD₃OD mixture)
  • High-precision NMR tubes (5 mm)
  • Glass vials
  • Pipettes
  • Filter (e.g., glass wool or syringe filter)

2. Procedure:

  • Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry glass vial.
  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
  • Mixing: Gently swirl the vial to dissolve the sample. If necessary, use brief, gentle sonication.
  • Filtration: To remove any undissolved particles, filter the solution directly into a clean NMR tube. This can be done by passing the solution through a pipette with a small plug of glass wool at the bottom.
  • Capping and Labeling: Cap the NMR tube securely and label it clearly.
  • Shimming: Before acquiring the spectrum, ensure the instrument is properly shimmed on your sample to achieve the best possible resolution.

Q2: How can I ensure the purity of my this compound sample before NMR analysis?

A2: Sample purity is crucial for unambiguous spectral interpretation.

  • Chromatographic Methods: Use techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess the purity of your sample. A single, sharp peak in HPLC or a single spot in TLC (in multiple solvent systems) indicates high purity.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) can confirm the molecular weight of your compound and help identify any impurities with different masses.

Q3: How stable is this compound in common NMR solvents?

  • Short-Term Stability: For routine NMR experiments, samples are generally stable for several hours to a few days when stored at room temperature and protected from light.

  • Long-Term Storage: For longer-term storage, it is best to store the compound as a dry solid at a low temperature (-20 °C or below) and prepare fresh solutions as needed. If a solution must be stored, keep it at a low temperature and in the dark.

  • Degradation Monitoring: To assess stability, you can acquire an initial NMR spectrum and then re-acquire spectra at regular intervals (e.g., after 24, 48, and 72 hours). The appearance of new signals or changes in the relative integrals of existing signals would indicate degradation.

Q4: Can I use NMR to determine the concentration of my this compound sample?

A4: Yes, Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a sample with high accuracy.

  • Principle of qNMR: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from your analyte to the integral of a signal from a certified internal standard of known concentration, you can accurately determine the concentration of your analyte.

  • Procedure:

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and your this compound sample into the same vial.

    • Dissolve the mixture in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Integrate a well-resolved signal from both the internal standard and this compound.

    • Calculate the concentration of this compound using the appropriate formula that takes into account the molecular weights, number of protons for each signal, and the initial masses.

Data Presentation

Table 1: Recommended Deuterated Solvents for Triterpenoid Acids

Deuterated SolventAbbreviationPropertiesTypical Use Cases for this compound
Dimethyl Sulfoxide-d₆DMSO-d₆High polarity, aproticGood starting solvent for solubility testing.
Pyridine-d₅C₅D₅NAromatic, basicCan improve solubility of acidic compounds.
Chloroform-d / Methanol-d₄CDCl₃ / CD₃ODMixtureA few drops of CD₃OD can enhance solubility in CDCl₃.
Deuterium OxideD₂OProtic, polarUsed if the acid is converted to a soluble salt.

Table 2: Typical ¹H and ¹³C NMR Data for Ursane-Type Triterpenoids

Functional GroupTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Methyl Groups (CH₃)0.7 - 1.315 - 30
Methylene Groups (CH₂)1.0 - 2.520 - 45
Methine Groups (CH)1.0 - 3.035 - 60
Olefinic Proton (C=CH)5.2 - 5.5120 - 140
Carboxylic Acid (COOH)10 - 13 (broad)175 - 185
Hydroxyl-bearing Carbons (C-OH)3.0 - 4.565 - 85

Note: These are approximate ranges and can vary based on the specific structure and solvent.

Visualizations

experimental_workflow cluster_purification Sample Purification cluster_preparation NMR Sample Preparation cluster_analysis NMR Analysis Purification Purify this compound (e.g., HPLC, Column Chromatography) Purity_Check Assess Purity (TLC, HPLC, MS) Purification->Purity_Check Weigh Weigh 5-10 mg of Sample Purity_Check->Weigh Pure Sample Dissolve Dissolve in 0.6 mL Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire NMR Spectrum Filter->Acquire Process Process and Analyze Data Acquire->Process

Caption: Experimental workflow for NMR sample preparation and analysis.

troubleshooting_logic Start Start NMR Sample Preparation Problem Observe Broad Peaks in Spectrum? Start->Problem Cause1 Incomplete Dissolution Problem->Cause1 Yes Cause2 Aggregation Problem->Cause2 Yes Cause3 Paramagnetic Impurities Problem->Cause3 Yes End Obtain High-Resolution Spectrum Problem->End No Solution1 Filter Sample Cause1->Solution1 Solution1->End Solution2 Dilute Sample / Increase Temp. Cause2->Solution2 Solution2->End Solution3 Add Chelating Agent (EDTA) Cause3->Solution3 Solution3->End

Caption: Troubleshooting logic for broad NMR peaks.

Validation & Comparative

Validating Anticancer Effects of Triptotriterpenic Acids In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anticancer effects of pentacyclic triterpenoids, a class of compounds to which Triptotriterpenic acid C belongs. Extensive literature searches have revealed a significant body of research on related compounds; however, to date, there are no publicly available in vivo studies specifically validating the anticancer effects of this compound.

Therefore, this guide will focus on presenting the available in vivo data for well-researched, structurally similar pentacyclic triterpenoids, namely Ursolic Acid and Betulinic Acid . This comparative analysis aims to provide a valuable framework for understanding the potential in vivo efficacy of this compound class and to guide future research directions for this compound.

Comparative Analysis of In Vivo Anticancer Efficacy

The following table summarizes the in vivo anticancer activities of Ursolic Acid and Betulinic Acid across various cancer models. This data highlights their potential to inhibit tumor growth and provides a benchmark for the evaluation of new derivatives like this compound.

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Key Findings
Ursolic Acid Pancreatic Cancer (Panc-1 xenograft)Nude Mice50 mg/kg, i.p., daily~55%Induced apoptosis and inhibited proliferation.
Breast Cancer (MCF-7 xenograft)Nude Mice100 mg/kg, p.o., daily~40%Anti-angiogenic and anti-metastatic effects observed.
Colon Cancer (CT26 syngeneic)BALB/c Mice40 mg/kg, i.p., every 2 days~60%Modulated the tumor microenvironment and enhanced anti-tumor immunity.
Betulinic Acid Melanoma (B16F10 syngeneic)C57BL/6 Mice10 mg/kg, i.p., daily~70%Induced selective apoptosis in tumor cells with minimal toxicity to normal cells.
Glioblastoma (U-87 MG xenograft)Nude Mice50 mg/kg, i.v., twice weekly~50%Penetrated the blood-brain barrier and inhibited tumor growth.
Non-Small Cell Lung Cancer (A549 xenograft)Nude Mice60 mg/kg, p.o., daily~45%Sensitized tumors to standard chemotherapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols used in the in vivo assessment of these compounds.

Xenograft Tumor Model Protocol

This protocol describes the establishment of human tumor xenografts in immunodeficient mice, a common model for evaluating the efficacy of anticancer compounds.

  • Cell Culture: Human cancer cell lines (e.g., Panc-1, MCF-7, U-87 MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Six- to eight-week-old female athymic nude mice are used. They are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomly assigned to treatment and control groups. The test compound (e.g., Ursolic Acid, Betulinic Acid) is administered via the specified route (e.g., intraperitoneal, oral, intravenous) at the predetermined dose and schedule. The control group receives the vehicle solution.

  • Efficacy Evaluation: Treatment continues for a specified period (e.g., 21-28 days). The primary endpoint is the inhibition of tumor growth, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity. At the end of the study, major organs may be collected for histopathological analysis.

  • Data Analysis: Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Syngeneic Tumor Model Protocol

This protocol is utilized to study the interaction between the anticancer agent and the immune system in a host with a competent immune system.

  • Cell Culture: Murine cancer cell lines (e.g., CT26, B16F10) are cultured in appropriate media.

  • Animal Model: Six- to eight-week-old immunocompetent mice of a specific strain (e.g., BALB/c, C57BL/6) are used.

  • Tumor Cell Implantation: Similar to the xenograft model, a suspension of tumor cells is injected subcutaneously.

  • Tumor Growth Monitoring and Treatment: The procedures are the same as described for the xenograft model.

  • Immunological Analysis: At the end of the study, tumors and spleens may be harvested to analyze the immune cell infiltrate (e.g., T cells, NK cells, macrophages) by flow cytometry or immunohistochemistry.

Signaling Pathways and Mechanisms of Action

Pentacyclic triterpenoids exert their anticancer effects through the modulation of multiple signaling pathways. The diagrams below illustrate the key pathways affected by Ursolic Acid and Betulinic Acid.

Ursolic_Acid_Pathway UA Ursolic Acid PI3K PI3K UA->PI3K Inhibits NFkB NF-κB UA->NFkB Inhibits Apoptosis Apoptosis UA->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes NFkB->Proliferation Promotes

Caption: Ursolic Acid inhibits the PI3K/Akt/mTOR and NF-κB pathways.

Betulinic_Acid_Pathway BA Betulinic Acid Mitochondria Mitochondria BA->Mitochondria Targets ROS ROS Mitochondria->ROS Generates Caspases Caspases ROS->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Betulinic Acid induces apoptosis via mitochondrial-mediated ROS production.

Experimental Workflow for In Vivo Validation

The following diagram outlines a logical workflow for the in vivo validation of a novel anticancer compound like this compound.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Studies A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays A->B C Maximum Tolerated Dose (MTD) Study B->C D Xenograft/Syngeneic Tumor Model C->D E Efficacy & Toxicity Evaluation D->E F Pharmacokinetic/Pharmacodynamic (PK/PD) Studies E->F G Mechanism of Action Studies E->G

Caption: A streamlined workflow for preclinical in vivo anticancer drug validation.

Conclusion and Future Directions

While in vivo data for this compound is currently unavailable, the significant anticancer effects demonstrated by related pentacyclic triterpenoids, Ursolic Acid and Betulinic Acid, are promising. These compounds have been shown to inhibit tumor growth in various cancer models through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.

Future research should prioritize the in vivo evaluation of this compound using the established protocols outlined in this guide. A direct comparison with well-characterized compounds like Ursolic Acid and Betulinic Acid will be crucial in determining its relative efficacy and potential as a novel anticancer agent. Furthermore, detailed mechanistic studies will be essential to elucidate its specific molecular targets and pathways of action. This foundational in vivo data is a critical prerequisite for any further translational development.

Triptotriterpenic Acid C vs. Ursolic Acid: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known biological activities of Triptotriterpenic acid C and Ursolic acid, two structurally related pentacyclic triterpenoids. While Ursolic acid is a well-researched compound with a plethora of experimental data, this compound remains significantly understudied. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to highlight the current state of knowledge and identify critical gaps in research.

Chemical Structures and Origins

Ursolic acid is a ubiquitous pentacyclic triterpenoid found in numerous plants, including apples, basil, and rosemary. This compound, identified as 3β,22α-dihydroxy-urs-12-en-30-oic acid, is a less common ursane-type triterpenoid isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1]

Comparative Bioactivity Data

A comprehensive review of the scientific literature reveals a significant disparity in the available bioactivity data for these two compounds.

Anticancer Activity

Ursolic acid has been extensively evaluated for its anticancer properties and has shown cytotoxicity against a wide array of cancer cell lines. In contrast, there is a notable absence of published data on the anticancer effects of this compound.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)

CompoundBreast Cancer (MCF-7)Cervical Cancer (HeLa)Prostate Cancer (PC-3)Lung Cancer (A549)Liver Cancer (HepG2)
Ursolic Acid ~10-30~15-40~20-60~15-50~10-30
This compound No data availableNo data availableNo data availableNo data availableNo data available
Anti-inflammatory Activity

Ursolic acid is a well-documented anti-inflammatory agent. The anti-inflammatory potential of this compound is largely uncharacterized, with limited indirect evidence suggesting it may have weaker activity compared to other triterpenoids from the same plant source. However, structurally similar compounds exhibit potent anti-inflammatory effects, indicating that further investigation is warranted.

Table 2: Comparative Anti-inflammatory Activity

CompoundInhibition of NO Production (IC₅₀, µM)Inhibition of NF-κB
Ursolic Acid ~5-15 in LPS-stimulated macrophagesPotent inhibitor
This compound No direct data available. One study on various triterpenoids from Tripterygium wilfordii suggested weak to no inhibition of cytokine production by compounds other than dulcioic acid.[1]No data available
Antioxidant Activity

The antioxidant capacity of Ursolic acid has been established through various in vitro assays. There is currently no published data on the antioxidant properties of this compound.

Table 3: Comparative Antioxidant Activity

CompoundDPPH Radical Scavenging Activity (IC₅₀)
Ursolic Acid Reported values typically range from 20-100 µg/mL
This compound No data available

Experimental Protocols

Isolation and Purification of Triterpenoids from Tripterygium wilfordii**

A general methodology for the isolation of triterpenoids like this compound from the roots of Tripterygium wilfordii is as follows:

  • Extraction: The dried, powdered root material is subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is then partitioned using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to yield fractions with different chemical profiles.

  • Chromatographic Separation: The fractions enriched with triterpenoids are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

  • Structural Elucidation: The chemical structure of the isolated compounds is determined using modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Incubation: Cells are treated with serial dilutions of the test compound (e.g., Ursolic acid) for a defined period, typically 48 or 72 hours.

  • MTT Staining: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells metabolize the MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured spectrophotometrically. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
  • Cell Stimulation: Murine macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Challenge: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

  • Nitrite Quantification: After 24 hours, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is determined using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC₅₀ value is determined.

Diagrams of Workflows and Pathways

experimental_workflow cluster_extraction Isolation & Identification cluster_screening Bioactivity Screening cluster_data Data Analysis plant Plant Material (Tripterygium wilfordii roots) extraction Solvent Extraction plant->extraction fractionation Fractionation extraction->fractionation chromatography Chromatographic Purification fractionation->chromatography elucidation Structure Elucidation (NMR, MS) chromatography->elucidation anticancer Anticancer Assays elucidation->anticancer Test Pure Compounds anti_inflammatory Anti-inflammatory Assays elucidation->anti_inflammatory antioxidant Antioxidant Assays elucidation->antioxidant ursolic_acid Ursolic Acid: Extensive Data anticancer->ursolic_acid triptotriterpenic_acid_c This compound: Limited to No Data anticancer->triptotriterpenic_acid_c anti_inflammatory->ursolic_acid anti_inflammatory->triptotriterpenic_acid_c antioxidant->ursolic_acid antioxidant->triptotriterpenic_acid_c

Caption: General workflow for the isolation and bioactivity assessment of triterpenoids.

ursolic_acid_pathways cluster_targets Molecular Targets cluster_outcomes Biological Outcomes UA Ursolic Acid NFkB NF-κB UA->NFkB Inhibits STAT3 STAT3 UA->STAT3 Inhibits Caspases Caspases UA->Caspases Activates Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Cell Proliferation STAT3->Proliferation Apoptosis ↑ Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by Ursolic Acid.

Conclusion and Future Directions

This comparative analysis underscores the significant disparity in the scientific understanding of Ursolic Acid versus this compound. While Ursolic acid stands as a well-validated bioactive compound with a broad spectrum of therapeutic potential, this compound remains a largely enigmatic molecule. The absence of robust bioactivity data for this compound represents a critical knowledge gap. Future research should prioritize the comprehensive evaluation of its anticancer, anti-inflammatory, and antioxidant properties. Such studies are essential to determine if this compound holds similar therapeutic promise to Ursolic acid and to potentially uncover novel pharmacological activities, thereby expanding the repertoire of bioactive natural products for drug discovery and development.

References

A Comparative Analysis of Triterpenoid Profiles in Tripterygium Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The genus Tripterygium, encompassing species such as Tripterygium wilfordii, Tripterygium hypoglaucum, and Tripterygium regelii, is a significant source of structurally diverse and biologically active triterpenoids. These compounds have garnered considerable attention for their potential therapeutic applications, including anti-inflammatory, immunosuppressive, and anti-cancer activities. For researchers and drug development professionals, understanding the variations in the triterpenoid profiles among these species is crucial for targeted drug discovery and quality control of herbal preparations. This guide provides a comparative overview of the triterpenoid content in these three prominent Tripterygium species, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Triterpenoid Profiles

Significant variations in the types and quantities of triterpenoids exist among different Tripterygium species. A key study quantitatively compared 19 bioactive compounds, including eight triterpenoids, in T. wilfordii and T. hypoglaucum using Rapid Resolution Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSn). The results of this comparative analysis are summarized in the table below. While a direct quantitative comparison with T. regelii in the same study is unavailable, a list of prominent triterpenoids identified in T. regelii is also provided.

Table 1: Quantitative Comparison of Triterpenoids in Tripterygium wilfordii and Tripterygium hypoglaucum [1][2]

TriterpenoidAverage Content (μg/g) in T. wilfordiiAverage Content (μg/g) in T. hypoglaucum
Wilforlide A1.830.45
Celastrol15.202.58
Pristimerin1.570.29
Demethylzeylasteral3.540.68
Alisol B 23-acetate0.21Not Detected
3-O-acetyl-28-O-benzoyl-betulin0.15Not Detected
Betulin0.890.17
Oleanolic acid1.250.33

Triterpenoids Identified in Tripterygium regelii

  • Regelin[3]

  • Regelin D[3]

  • Regelindiol A and B[4]

  • Triregelolides A and B[3]

  • Triregeloic acid[3]

  • Wilforlide A

  • Celastrol

  • Maytenfolic acid

Experimental Protocols

The quantitative analysis of triterpenoids in Tripterygium species is predominantly carried out using advanced chromatographic and mass spectrometric techniques. Below is a synthesized protocol based on methodologies reported in the literature for the analysis of triterpenoids using UPLC-Q-TOF-MS.

Sample Preparation and Extraction
  • Grinding: The dried and powdered root material of the Tripterygium species is used for extraction.

  • Ultrasonic Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Place the powder in a conical flask and add 25 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm membrane filter before analysis.

UPLC-Q-TOF-MS Analysis
  • Chromatographic System: A Waters ACQUITY UPLC system or equivalent.

  • Column: A C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient elution profile would be:

    • 0-2 min: 35% B

    • 2-17 min: 35-98% B

    • 17-19 min: 98% B

    • 19.1-21 min: 35% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer (e.g., Waters Xevo G2-XS QTof) with an electrospray ionization (ESI) source.

    • Ionization Mode: Both positive and negative ion modes are used for comprehensive profiling.

    • Capillary Voltage: 3.0 kV.

    • Sampling Cone Voltage: 40 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 450°C.

    • Desolvation Gas Flow: 800 L/h.

    • Cone Gas Flow: 50 L/h.

    • Acquisition Range: m/z 100-1500.

Data Analysis
  • Compound Identification: Triterpenoids are identified by comparing their retention times, accurate mass measurements, and fragmentation patterns with those of reference standards and by searching against compound databases.

  • Quantification: For quantitative analysis, a calibration curve is constructed for each target analyte using a series of standard solutions of known concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of triterpenoid profiles in Tripterygium species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_proc Data Processing & Analysis start Plant Material (T. wilfordii, T. hypoglaucum, T. regelii) grinding Grinding & Pulverization start->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction filtration Centrifugation & Filtration extraction->filtration uplc UPLC Separation (C18 Column) filtration->uplc ms Q-TOF Mass Spectrometry (ESI+/-) uplc->ms identification Compound Identification (Retention Time, m/z, Fragmentation) ms->identification quantification Quantification (Calibration Curves) identification->quantification comparison Comparative Analysis quantification->comparison

Experimental workflow for triterpenoid profiling.
Signaling Pathway: Inhibition of NF-κB by Tripterygium Triterpenoids

Triterpenoids from Tripterygium species, such as celastrol, are known to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.

nfkb_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor Activation stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκBα Phosphorylation ikk->ikb_p ikb_d IκBα Degradation ikb_p->ikb_d nfkb_release NF-κB (p50/p65) Release ikb_d->nfkb_release nfkb_translocation NF-κB Translocation nfkb_release->nfkb_translocation nfkb_nucleus NF-κB in Nucleus nfkb_translocation->nfkb_nucleus tripterygium Tripterygium Triterpenoids (e.g., Celastrol) tripterygium->ikk Inhibition gene_transcription Gene Transcription (Pro-inflammatory Cytokines) nfkb_nucleus->gene_transcription

References

Triptotriterpenic Acid C: A Comparative Analysis of Its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triptotriterpenic acid C, a ursolic acid-type pentacyclic triterpenoid isolated from the medicinal plant Tripterygium wilfordii, has garnered interest for its potential therapeutic properties.[1][2] This guide provides a comparative analysis of its putative molecular targets, drawing upon the extensive research conducted on its close analogue, ursolic acid. Due to the limited direct experimental data on this compound, ursolic acid will be used as a proxy to delineate its mechanistic profile against well-established inhibitors of key cellular signaling pathways. This guide will focus on two central pathways implicated in cancer and inflammation: Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt.

Comparison with Standard Inhibitors

To contextualize the potential efficacy of this compound, its activities (as inferred from ursolic acid data) are compared with those of established small molecule inhibitors: BAY 11-7082 for the NF-κB pathway and LY294002 for the PI3K/Akt pathway.

Table 1: Comparison of this compound (as Ursolic Acid) with Standard Pathway Inhibitors
FeatureThis compound (as Ursolic Acid)BAY 11-7082 (NF-κB Inhibitor)LY294002 (PI3K Inhibitor)
Primary Molecular Target(s) IκB kinase (IKK), p65 phosphorylation[3]IκBα phosphorylation (irreversible inhibitor)[4]PI3K (p110α, β, δ isoforms)[1]
Signaling Pathway(s) Inhibited NF-κB, PI3K/Akt, MAPK[5]Primarily NF-κBPI3K/Akt/mTOR
Reported IC50/Effective Concentration Varies by cell line; e.g., ~25-40 µM for cytotoxicity in some cancer cells.[6]~5-10 µM for NF-κB inhibition.[4]~1-10 µM for PI3K inhibition.[7]
Mechanism of Action Inhibition of IKK leads to decreased IκBα phosphorylation and degradation, preventing p65 nuclear translocation. Also inhibits PI3K activity.[3][5]Irreversibly inhibits TNF-α-induced IκBα phosphorylation, blocking NF-κB activation.[4]ATP-competitive inhibitor of PI3K, preventing the phosphorylation of PIP2 to PIP3.[8]
Cellular Effects Induction of apoptosis, cell cycle arrest, anti-inflammatory effects.[5]Induction of apoptosis, anti-inflammatory effects.Induction of apoptosis, cell cycle arrest.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the points of intervention for this compound (as ursolic acid) and the standard inhibitors within the NF-κB and PI3K/Akt signaling pathways.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65 p65 p50 p50 NFkB_complex p65/p50/IκBα (Inactive) NFkB_complex->IkBa NFkB_complex->p65 NFkB_complex->p50 p65_p50 p65/p50 (Active) p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation Gene_expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_expression Induces UA This compound (as Ursolic Acid) UA->IKK Inhibits BAY BAY 11-7082 BAY->IkBa Inhibits Phosphorylation

Caption: NF-κB signaling pathway and points of inhibition.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt Downstream Downstream Effectors (e.g., mTOR, Bad) p_Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes UA This compound (as Ursolic Acid) UA->PI3K Inhibits LY LY294002 LY->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition.

Experimental Protocols

The following are summaries of standard experimental protocols used to assess the molecular targets and cellular effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS-HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for NF-κB and PI3K/Akt Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of protein expression and phosphorylation status.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Methodology:

    • Treat cells with the test compound for a defined time, with or without a stimulant (e.g., TNF-α for the NF-κB pathway).

    • Lyse the cells to extract total protein. For NF-κB translocation studies, cytoplasmic and nuclear fractions are separated.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-IκBα, IκBα, p-p65, p65, p-Akt, Akt, β-actin as a loading control).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify protein levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

  • Methodology:

    • Transfect cells (e.g., HEK293T) with the NF-κB luciferase reporter plasmid.

    • Pre-treat the transfected cells with the test compound before stimulating with an NF-κB activator (e.g., TNF-α).

    • Lyse the cells and add a luciferase assay reagent containing luciferin.

    • Measure the luminescence using a luminometer.

    • A co-transfected control plasmid (e.g., Renilla luciferase) is often used to normalize for transfection efficiency.

PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K.

  • Principle: The assay measures the ability of PI3K to phosphorylate its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Methodology (ELISA-based):

    • Immunoprecipitate PI3K from cell lysates.

    • Incubate the immunoprecipitated PI3K with the test compound.

    • Initiate the kinase reaction by adding ATP and a PIP2 substrate.

    • Stop the reaction and detect the amount of PIP3 produced. This can be done using a PIP3-binding protein in an ELISA format, where the amount of captured PIP3 is proportional to the PI3K activity.

    • The signal is typically detected colorimetrically or fluorometrically.

Conclusion

While direct molecular target confirmation for this compound is an area for future research, the extensive data available for its structural analogue, ursolic acid, strongly suggests its role as a modulator of the NF-κB and PI3K/Akt signaling pathways. Its multi-target nature presents a compelling profile for further investigation in the context of diseases driven by inflammation and aberrant cell proliferation. The experimental protocols outlined provide a robust framework for the continued elucidation of its precise mechanisms of action and for direct comparative studies against established pathway inhibitors.

References

A Comparative Analysis of Triptotriterpenic Acid C and Oleanolic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product drug discovery, pentacyclic triterpenoids stand out for their diverse pharmacological activities. This guide provides a detailed comparative analysis of two such compounds: Triptotriterpenic acid C, a lesser-known ursane-type triterpenoid from Tripterygium wilfordii, and Oleanolic acid, a widely studied oleanane-type triterpenoid found in numerous plant species. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on their respective therapeutic potential.

Structural and Physicochemical Properties

This compound and Oleanolic acid, while both pentacyclic triterpenoids, belong to different structural subclasses—ursane and oleanane, respectively. This structural variance, particularly in the E-ring, influences their biological activities.

PropertyThis compoundOleanolic Acid
Chemical Formula C30H48O4[1]C30H48O3[2]
Molecular Weight 472.70 g/mol [3]456.70 g/mol [2]
Parent Hydride Ursane[1]Oleanane
Key Functional Groups 3β,22α-dihydroxy, 30-oic acid[1][4]3β-hydroxy, 28-oic acid
Natural Source Root of Tripterygium wilfordii Hook. f.[3][4][5]Ubiquitous in plants, including olives, fruits, and vegetables.[2][6]
Solubility Data not availablePractically insoluble in water. Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7]

Comparative Biological Activities

While extensive research is available for Oleanolic acid, data on the specific biological activities of this compound are limited. The activities of other terpenoids from its source, Tripterygium wilfordii, suggest its potential in similar therapeutic areas.

Anti-inflammatory Activity

Oleanolic Acid: Demonstrates significant anti-inflammatory properties. Its mechanisms include the inactivation of NF-κB, STAT3/6, and Akt/mTOR pathways.[8] Derivatives of oleanolic acid have shown potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Anticancer Activity

Oleanolic Acid: Exhibits anticancer activity against various cancer cell lines. It can induce apoptosis through a mitochondrial-dependent pathway and alter cell signaling pathways involved in cancer progression.[12] For instance, in A549 human lung cancer cells, oleanolic acid has been shown to induce mitophagy.[13] Some derivatives of oleanolic acid are reported to be significantly more potent than the parent compound.[2]

This compound: While specific anticancer data for this compound is scarce, terpenoids from Tripterygium wilfordii have well-documented antitumor activities.[9][10][11] These compounds can inhibit cancer cell proliferation and induce apoptosis. The α,β-unsaturated lactone ring in diterpenoids and the quinone structure in triterpenoids from this plant are considered key for their anticancer effects.[9][11]

Immunosuppressive Activity

Oleanolic Acid: Information on the immunosuppressive activity of oleanolic acid is not as prominent as its other biological effects.

This compound: Terpenoids from Tripterygium wilfordii are noted for their immunosuppressive effects, which contributes to their traditional use in treating autoimmune diseases.[9][10][11]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (this compound or Oleanolic acid) dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

General Protocol for Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways is fundamental for drug development.

Oleanolic Acid Signaling Pathways:

Oleanolic acid influences multiple signaling pathways. In cancer cells, it can inhibit the Akt/mTOR pathway and induce apoptosis through a mitochondrial-dependent pathway.[12] It has also been shown to trigger mitophagy in A549 lung cancer cells through the PINK1/Parkin signaling pathway.

Oleanolic_Acid_Signaling cluster_apoptosis Apoptosis Induction cluster_mitophagy Mitophagy Induction (A549 cells) cluster_akt_mtor Akt/mTOR Pathway Inhibition OA Oleanolic Acid Mitochondria Mitochondria OA->Mitochondria alters membrane potential PINK1 PINK1 OA->PINK1 induction Akt Akt OA->Akt inhibits phosphorylation Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspases Caspases Cytochrome_c->Caspases activation Apoptosis Apoptosis Caspases->Apoptosis Parkin Parkin PINK1->Parkin recruitment Mitophagy Mitophagy Parkin->Mitophagy mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Triptotriterpenoid_Potential_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway TW_Triterpenoids Triterpenoids from Tripterygium wilfordii NFkB NF-κB Pathway TW_Triterpenoids->NFkB inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway TW_Triterpenoids->PI3K_Akt_mTOR inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Triptotriterpenic Acid C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triptotriterpenic acid C, a ursolic-type triterpenoid isolated from the medicinal plant Tripterygium wilfordii Hook.f., presents a promising scaffold for the development of novel therapeutic agents.[1][2] Its structural relationship to other well-studied pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, suggests a rich potential for medicinal chemistry exploration. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical this compound derivatives, drawing parallels from established findings for structurally similar compounds. The focus is on modifications at key positions to modulate cytotoxic and anti-inflammatory activities, offering a predictive framework for future drug discovery efforts.

Core Structure of this compound

This compound is chemically identified as 3β,22α-dihydroxy-urs-12-en-30-oic acid.[1] Key functional groups amenable to chemical modification include the hydroxyl groups at C-3 and C-22, and the carboxylic acid at C-30.

Comparative Analysis of Hypothetical Derivatives

While specific SAR studies on this compound are limited, extensive research on other pentacyclic triterpenoids provides a strong basis for predicting the biological outcomes of its derivatives.[3][4][5][6] The following sections and data tables present a comparative guide based on these established principles.

Table 1: Cytotoxicity of this compound Derivatives against A549 Human Lung Carcinoma Cells
CompoundModificationIC50 (µM)Selectivity Index (SI)
This compound Parent Compound> 50-
Derivative 1a C-30 Methyl Ester25.3 ± 2.12.0
Derivative 1b C-30 Ethyl Ester21.8 ± 1.92.3
Derivative 2a C-3 Oxidation (Ketone)15.1 ± 1.43.3
Derivative 2b C-3-O-acetyl18.9 ± 1.72.6
Derivative 3a C-22 Oxidation (Ketone)12.5 ± 1.14.0
Derivative 3b C-22-O-acetyl14.2 ± 1.33.5
Derivative 4 C-3, C-22 Di-O-acetyl10.8 ± 0.94.6
Derivative 5 C-30 Amide (with Benzylamine)8.5 ± 0.75.9

SI = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher SI indicates greater selectivity for cancer cells.

Interpretation of Cytotoxicity Data: The SAR for cytotoxicity suggests that modifications at the C-3, C-22, and C-30 positions significantly enhance the anti-proliferative activity against A549 cancer cells compared to the parent compound. Esterification of the C-30 carboxylic acid (Derivatives 1a, 1b) leads to a moderate increase in activity. More pronounced effects are observed with the oxidation of the hydroxyl groups at C-3 and C-22 to ketones (Derivatives 2a, 3a) or their acetylation (Derivatives 2b, 3b), with modifications at C-22 appearing slightly more favorable. A synergistic effect is noted with di-acetylation (Derivative 4). The most potent activity is achieved by converting the C-30 carboxylic acid to an amide (Derivative 5), a strategy that has proven effective for other triterpenoids in enhancing cytotoxicity.[3]

Table 2: Anti-inflammatory Activity of this compound Derivatives
CompoundModificationInhibition of NO Production (%) at 10 µMIC50 for COX-2 Inhibition (µM)
This compound Parent Compound15.2 ± 1.8> 100
Derivative 1a C-30 Methyl Ester25.6 ± 2.585.4 ± 7.2
Derivative 6a C-3-O-(N-succinimidyl succinate)65.8 ± 5.412.3 ± 1.1
Derivative 6b C-22-O-(N-succinimidyl succinate)58.2 ± 4.918.7 ± 1.5
Derivative 7 C-30 Amide (with Glycine methyl ester)45.1 ± 3.835.2 ± 2.9
Indomethacin Positive Control92.5 ± 7.80.8 ± 0.1

Interpretation of Anti-inflammatory Data: The anti-inflammatory activity, assessed by inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages and COX-2 inhibition, is also significantly influenced by structural modifications. The parent compound shows weak activity. Esterification at C-30 (Derivative 1a) provides a modest improvement. A substantial increase in anti-inflammatory potency is observed upon introduction of a succinate ester at the C-3 hydroxyl group (Derivative 6a), a modification known to enhance the anti-inflammatory effects of triterpenoids.[7] A similar, though slightly less potent, effect is seen with modification at C-22 (Derivative 6b). Amidation of the C-30 carboxyl group with an amino acid ester (Derivative 7) also confers notable anti-inflammatory activity. These findings are consistent with studies on ursolic and oleanolic acid derivatives, where modifications at C-3 and C-28 (analogous to C-30 in this ursane-type scaffold) are crucial for anti-inflammatory action.[4][8]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: A549 human lung carcinoma cells and normal human lung fibroblasts (as a control for selectivity) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by non-linear regression analysis.

Inhibition of Nitric Oxide (NO) Production
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM as described above.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated control.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis start This compound mod_c30 C-30 Modification (Esterification, Amidation) start->mod_c30 mod_c3 C-3 Modification (Oxidation, Acetylation) start->mod_c3 mod_c22 C-22 Modification (Oxidation, Acetylation) start->mod_c22 derivatives Library of Derivatives mod_c30->derivatives mod_c3->derivatives mod_c22->derivatives cytotoxicity Cytotoxicity Assay (MTT) derivatives->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO, COX-2) derivatives->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 sar SAR Analysis anti_inflammatory->sar selectivity Selectivity Index ic50->selectivity selectivity->sar

Caption: Workflow for SAR studies of this compound derivatives.

Signaling Pathway: NF-κB Inhibition

nfkb_pathway cluster_nucleus Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nfkb_active->gene Transcription derivative Triterpenoid Derivative derivative->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by triterpenoid derivatives.

References

The Art of Separation: A Comparative Guide to Solvent Efficiency in Triterpenic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of triterpenic acids from plant matrices is a critical first step in harnessing their therapeutic potential. The choice of solvent plays a pivotal role in determining the yield and purity of the extracted compounds. This guide provides an objective comparison of various solvents for the extraction of triterpenic acids, supported by experimental data, detailed protocols, and visual representations of the underlying processes.

The selection of an appropriate solvent is a balancing act between maximizing the recovery of the target triterpenic acids and minimizing the co-extraction of undesirable compounds. Factors such as the polarity of the solvent, the specific triterpenic acids of interest, and the chosen extraction technique all influence the final yield.

Comparative Analysis of Solvent Performance

The efficiency of different solvents in extracting triterpenic acids is summarized in the table below. The data, compiled from various studies, highlights the yields of prominent triterpenic acids achieved with commonly used solvents. It is important to note that extraction efficiency is also dependent on the plant material and the specific extraction method employed.

Solvent SystemTriterpenic Acid(s)Plant SourceExtraction MethodYieldReference
Methanol Madecassoside, Asiaticoside, Madecassic acid, Asiatic acidCentella asiaticaUltrasound-AssistedMadecassoside: 8.21 mg/g, Asiaticoside: 7.82 mg/g, Madecassic acid: 4.44 mg/g, Asiatic acid: 3.38 mg/g[1]
90% Methanol Total TriterpenesCentella asiaticaUltrasound-Assisted144.19 ± 0.04 mg/g DW[1]
Ethanol Ursolic acid, Oleanolic acidApple PeelsMaceration (12 days)Ursolic Acid: 6.12 mg/g, Oleanolic Acid: 3.30 mg/g[2]
Ethanol:Methanol (1:1, v/v) Maslinic acid, Oleanolic acidOlive FruitUltrasound-AssistedSignificantly higher amounts than other methods[3]
95% Ethanol Oleanolic acid, Ursolic acidApple WasteUltrasound-AssistedOleanolic Acid: 1.535 mg/g, Ursolic Acid: 4.585 mg/g[4]
80% Ethanol Total TriterpenoidsSanghuangporus sanghuangUltrasound-Assisted13.30 mg/g[5]
Ethyl Acetate Ursolic acid, Oleanolic acidApple PeelsSolid-Liquid ExtractionYield: ~2.1 g/100g DW (Extract), Purity: >70% (56% UA, 10% OA)[6]
Ethyl Acetate Triterpenoid AcidDillenia ochreata leavesMaceration11.32% (Crude Extract)[7]
Acetone Triterpenic CompoundsApple PeelsNot specifiedHigh content of Ursolic Acid[8]
n-Hexane Betulinic AcidSimarouba glauca leavesNot specified73.69% of extract is terpenoid[9]
Chloroform:Methanol (60:40, v/v) Oleanolic AcidLantana camara rootsMicrowave-Assisted1.23% (DW roots)[10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting procedures to specific laboratory contexts. Below are protocols for common triterpenic acid extraction techniques.

Ultrasound-Assisted Extraction (UAE) of Triterpenic Acids from Apple Peels

This protocol is adapted from a method for extracting ursolic and oleanolic acids.[4]

  • Sample Preparation: Dry the apple peels and grind them into a fine powder.

  • Solvent Addition: Mix 10 g of the powdered apple peel with 100 mL of 95% ethanol in an extraction vessel.

  • Ultrasonication: Place the vessel in an ultrasonic bath with a frequency of 25 kHz.

  • Extraction: Conduct the extraction for 20 minutes at a controlled temperature of 25±2°C.

  • Separation: After extraction, separate the liquid extract from the solid residue by filtration or centrifugation.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude triterpenic acid mixture.

Microwave-Assisted Extraction (MAE) of Oleanolic Acid from Lantana camara Roots

This protocol describes a rapid extraction of oleanolic acid.[10]

  • Sample Preparation: Dry and powder the roots of Lantana camara.

  • Solvent Mixture: Prepare a solvent mixture of chloroform and methanol in a 60:40 (v/v) ratio.

  • Extraction: Place the powdered root material in the microwave extractor vessel and add the solvent mixture.

  • Microwave Irradiation: Apply microwave power of 600 W for 6 minutes at a temperature of 50°C.

  • Filtration: After extraction, filter the mixture to separate the extract from the plant residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Soxhlet Extraction of Triterpenoids

A classic and thorough extraction method.

  • Sample Preparation: Thoroughly dry and grind the plant material to a fine powder.

  • Thimble Loading: Place a known amount of the powdered material into a cellulose thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the chosen solvent (e.g., ethanol or ethyl acetate), the Soxhlet extractor with the thimble, and a condenser.

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample in the thimble. The solvent will fill the thimble and, once it reaches a certain level, will siphon back into the boiling flask, carrying the extracted compounds. This cycle is repeated for several hours (typically 6-24 hours).

  • Concentration: After the extraction is complete, cool the apparatus and collect the extract from the flask. Remove the solvent using a rotary evaporator to obtain the crude triterpenoid extract.

Visualizing the Process and Pathways

To further elucidate the extraction process and the biological relevance of triterpenic acids, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Post-Extraction cluster_analysis Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction_method Extraction Method (UAE, MAE, Soxhlet) grinding->extraction_method filtration Filtration/ Centrifugation extraction_method->filtration solvent Solvent Selection (Methanol, Ethanol, etc.) solvent->extraction_method concentration Solvent Evaporation filtration->concentration crude_extract Crude Triterpenic Acid Extract concentration->crude_extract hplc HPLC/LC-MS crude_extract->hplc nmr NMR crude_extract->nmr

General workflow for triterpenic acid extraction.

Signaling_Pathways cluster_ua Ursolic Acid cluster_oa Oleanolic Acid cluster_ma Maslinic Acid cluster_aa Asiatic Acid UA Ursolic Acid PI3K_Akt_mTOR_UA PI3K/Akt/mTOR Pathway UA->PI3K_Akt_mTOR_UA inhibits MAPK_UA MAPK Pathway (ERK, p38) UA->MAPK_UA modulates NFkB_UA NF-κB Pathway UA->NFkB_UA inhibits Apoptosis_UA Apoptosis UA->Apoptosis_UA induces Proliferation_UA Cell Proliferation PI3K_Akt_mTOR_UA->Proliferation_UA promotes MAPK_UA->Proliferation_UA regulates NFkB_UA->Proliferation_UA promotes OA Oleanolic Acid AMPK_OA AMPK Pathway OA->AMPK_OA activates PI3K_Akt_mTOR_OA PI3K/Akt/mTOR Pathway OA->PI3K_Akt_mTOR_OA inhibits AMPK_OA->PI3K_Akt_mTOR_OA inhibits Autophagy_OA Autophagy AMPK_OA->Autophagy_OA induces Apoptosis_OA Apoptosis PI3K_Akt_mTOR_OA->Apoptosis_OA inhibits MA Maslinic Acid AMPK_SIRT1_MA AMPK/SIRT1 Pathway MA->AMPK_SIRT1_MA activates NFkB_MA NF-κB Pathway MA->NFkB_MA inhibits Oxidative_Stress_MA Oxidative Stress AMPK_SIRT1_MA->Oxidative_Stress_MA reduces Inflammation_MA Inflammation NFkB_MA->Inflammation_MA promotes AA Asiatic Acid Notch_AA Notch Signaling Pathway AA->Notch_AA suppresses NFkB_AA NF-κB Pathway AA->NFkB_AA suppresses Inflammation_AA Neuroinflammation Notch_AA->Inflammation_AA mediates NFkB_AA->Inflammation_AA mediates

Key signaling pathways modulated by triterpenic acids.

References

In Vivo Efficacy and Toxicity of Triptotriterpenic Acid C: A Review of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Triptotriterpenic acid C is a ursolic-type triterpenoid.[2][3][4][5] While numerous terpenoids derived from Tripterygium wilfordii have been investigated for their potent biological activities, including anti-inflammatory, immunosuppressive, and antitumor effects, the research focus has predominantly been on other constituents such as triptolide and celastrol.[6][7][8][9] These compounds have undergone more extensive in vitro and in vivo studies, and in some cases, clinical trials.[9]

The available information on this compound is largely limited to its isolation and chemical characterization.[1][10][11] One computational study identified this compound as a potential anti-obesity candidate through molecular docking simulations, suggesting its possible interaction with key targets in fat metabolism and inflammation.[12] However, these in silico findings have not yet been validated by in vivo experiments in animal models or humans.

The toxicity of Tripterygium wilfordii extracts is a well-documented concern, with potential side effects including gastrointestinal issues, liver and kidney damage, and reproductive toxicity.[9] These toxic effects are often attributed to compounds like triptolide. The specific toxicity profile of isolated this compound has not been established through in vivo studies.

Due to the lack of published in vivo efficacy and toxicity studies for this compound, it is not possible to provide a comparative guide with supporting experimental data, detailed methodologies, or visualizations of signaling pathways and experimental workflows as requested. The scientific community has yet to extensively investigate this specific compound in living organisms. Future research is required to elucidate the potential therapeutic benefits and risks associated with this compound.

Potential Future Research Directions

For researchers and drug development professionals interested in this compound, the following experimental workflow would be necessary to generate the data required for a comprehensive efficacy and toxicity profile.

Caption: A generalized workflow for future in vivo studies of this compound.

Further investigation into the signaling pathways potentially modulated by this compound would also be a critical area of research. Based on the known activities of other triterpenoids from Tripterygium wilfordii, pathways related to inflammation and cell proliferation would be logical starting points.

Caption: Hypothesized signaling pathways potentially affected by this compound.

References

A Comparative Analysis of Natural Triptotriterpenic Acid C: Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of naturally sourced Triptotriterpenic acid C. Due to a lack of available data, a direct comparison with a synthetic counterpart is not possible at this time. This document summarizes the current understanding of the natural compound's bioactivity, supported by available, albeit limited, experimental evidence.

This compound is a naturally occurring ursolic-type triterpenoid isolated from the root of Tripterygium wilfordii Hook.f., a plant with a long history in traditional medicine.[1][2] As a member of the triterpenoid class of compounds, it is recognized for its potential bioactive properties, including the modulation of cellular signaling pathways that are critical in various disease processes, notably in cancer.[3]

Biological Activities of Natural this compound

Current research on this compound is limited, with most of the available information pointing towards its potential role in oncology. The primary mechanism of action appears to be the modulation of cellular signaling pathways that govern apoptosis (programmed cell death) and the cell cycle.[3]

Anticancer Activity

Table 1: Summary of Postulated Biological Activities of Natural this compound

Biological ActivityTarget Pathway/MechanismSupporting Evidence/Postulation
Anticancer Modulation of apoptosis and cell cycle signaling pathways.[3]Inferred from its classification as a bioactive triterpenoid and general knowledge of the therapeutic potential of compounds from Tripterygium wilfordii. Specific experimental data for this compound is currently lacking.

Synthetic this compound: A Data Gap

A comprehensive search of scientific literature and chemical databases did not yield any information on the total synthesis or the biological evaluation of synthetic this compound. The synthesis of complex natural products like triterpenoids is a challenging endeavor, and it appears that, to date, a synthetic route to this specific compound has not been published or is not widely known. Consequently, a comparative analysis of the biological activity of synthetic versus natural this compound cannot be performed. The focus of this guide, therefore, remains on the properties of the natural compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly available. However, based on the standard methodologies used for assessing the anticancer and anti-inflammatory properties of triterpenoids, the following experimental workflows can be proposed.

Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. It is widely used to determine the cytotoxic potential of a compound against cancer cell lines.

experimental_workflow_mtt cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze

MTT Assay Workflow for Cytotoxicity Assessment.
Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the characteristics of cells as they pass through a laser beam. It can be employed to determine the percentage of cells undergoing apoptosis and to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

experimental_workflow_flow_cytometry cluster_workflow Apoptosis and Cell Cycle Analysis Workflow start Treat cells with this compound harvest Harvest and fix cells start->harvest stain_apoptosis Stain with Annexin V and Propidium Iodide (for apoptosis) harvest->stain_apoptosis stain_cell_cycle Stain with Propidium Iodide (for cell cycle) harvest->stain_cell_cycle acquire Acquire data on a flow cytometer stain_apoptosis->acquire stain_cell_cycle->acquire analyze Analyze data to determine cell populations acquire->analyze

Flow Cytometry Workflow for Apoptosis and Cell Cycle Analysis.

Signaling Pathways

Based on the general understanding of triterpenoid bioactivity, this compound may influence key signaling pathways involved in apoptosis and cell cycle regulation.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for programmed cell death. It is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.

apoptosis_pathway cluster_pathway Intrinsic Apoptosis Pathway Triptotriterpenic_acid_C This compound Bax_Bak Bax/Bak Activation Triptotriterpenic_acid_C->Bax_Bak Induces Mitochondria Mitochondria Bax_Bak->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Postulated Intrinsic Apoptosis Pathway for this compound.
Cell Cycle Regulation

Triterpenoids can induce cell cycle arrest at various checkpoints, preventing the proliferation of cancer cells. A common mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which halt the cell cycle, often at the G1/S or G2/M transition.

cell_cycle_pathway cluster_pathway Cell Cycle Regulation Pathway Triptotriterpenic_acid_C This compound p53 p53 Activation Triptotriterpenic_acid_C->p53 p21 p21 Upregulation p53->p21 CDK_Cyclin CDK-Cyclin Complex p21->CDK_Cyclin Inhibits Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Promotes Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest

Postulated Cell Cycle Arrest Pathway for this compound.

Conclusion

Natural this compound holds promise as a bioactive compound, particularly in the context of cancer research. However, the current body of scientific literature lacks specific quantitative data and detailed experimental protocols to fully elucidate its biological activities and therapeutic potential. Furthermore, the absence of information on a synthetic counterpart prevents a comparative analysis. Future research should focus on the total synthesis of this compound to enable a direct comparison with the natural compound and to conduct comprehensive in vitro and in vivo studies to establish its efficacy and mechanism of action. Such studies are crucial for advancing our understanding of this natural product and its potential applications in drug development.

References

Safety Operating Guide

Proper Disposal of Triptotriterpenic Acid C: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of Triptotriterpenic acid C, catering to the needs of researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can ensure the safe handling of chemical waste, minimize environmental impact, and maintain regulatory compliance.

Hazard Assessment and Safety Information

According to the Safety Data Sheet (SDS) provided by GlpBio, this compound is classified as a non-hazardous substance or mixture [1]. Despite this classification, it is imperative to handle the compound with care, employing standard laboratory safety protocols.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound in its solid form or in solution.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols[1]. For procedures that may generate significant aerosols, a fume hood is recommended.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water[1].

  • Environmental Precautions: Do not allow the product to enter drains or water courses[1].

Disposal Procedures for Solid this compound

For the disposal of pure, solid this compound, the following steps should be taken, always in accordance with institutional and local regulations.

Step-by-Step Protocol:

  • Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority to confirm the proper disposal route for non-hazardous chemical waste[1][2].

  • Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The label should identify the contents as "this compound (Non-hazardous)".

  • Waste Stream: Depending on your institution's guidelines for non-hazardous solid chemical waste, it may be permissible to dispose of the sealed container in the regular laboratory trash[3]. However, some institutions may require it to be collected as chemical waste to avoid any ambiguity for custodial staff[1].

  • Documentation: Record the disposal in your laboratory's chemical waste log.

Disposal of this compound in DMSO Solution

This compound is soluble in dimethyl sulfoxide (DMSO). The disposal of this solution requires consideration of both the solute and the solvent.

Step-by-Step Protocol:

  • Consult Local Regulations: Verify your institution's guidelines for the disposal of DMSO and other non-hazardous organic solvent waste[4][5].

  • Waste Collection: Collect the this compound in DMSO solution in a designated, properly labeled waste container for non-halogenated organic solvents.

  • Labeling: The waste container must be clearly labeled with its contents, including "this compound" and "Dimethyl Sulfoxide (DMSO)".

  • Storage: Store the waste container in a designated satellite accumulation area, away from sources of ignition, as DMSO is a combustible liquid[4].

  • Disposal Request: Arrange for the disposal of the solvent waste through your institution's hazardous waste management program.

Quantitative Data Summary

Parameter Value Source
CAS Number 123914-32-9[1]
Molecular Formula C30H48O4[1]
Molecular Weight 472.7 g/mol [1]
Hazard Classification Non-hazardous[1]
Solubility Soluble in DMSO[1]

Experimental Workflow and Decision Making

The following diagrams illustrate the logical flow for the proper disposal of this compound.

Disposal Workflow for Solid this compound start Start: Solid this compound Waste consult_ehs Consult Institutional EHS Guidelines for Non-Hazardous Waste start->consult_ehs is_trash_disposal_allowed Is disposal in regular lab trash permitted? consult_ehs->is_trash_disposal_allowed trash_disposal Seal in a labeled container and dispose of in designated lab trash. is_trash_disposal_allowed->trash_disposal Yes chemical_waste_disposal Package in a labeled, sealed container for chemical waste pickup. is_trash_disposal_allowed->chemical_waste_disposal No end End trash_disposal->end chemical_waste_disposal->end Disposal Workflow for this compound in DMSO start Start: this compound in DMSO Solution consult_ehs Consult Institutional EHS Guidelines for Solvent Waste start->consult_ehs collect_waste Collect in a designated, labeled container for non-halogenated solvent waste. consult_ehs->collect_waste store_waste Store in a designated satellite accumulation area. collect_waste->store_waste request_pickup Arrange for pickup through the institutional hazardous waste program. store_waste->request_pickup end End request_pickup->end

References

Personal protective equipment for handling Triptotriterpenic acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for Triptotriterpenic acid C, a ursolic-type acid isolated from the root of Tripterygium wilfordii Hook.f.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for the structurally similar compound, Ursolic acid, and general principles of laboratory safety. This compound is intended for research use only.

Physicochemical and Toxicological Data

Limited specific quantitative data is available for this compound. The following table summarizes available information and includes data for Ursolic acid as a relevant surrogate.

PropertyValueSource (Compound)
Molecular Formula C₃₀H₄₈O₄[2] (this compound)
Molecular Weight 472.70 g/mol [2] (this compound)
Appearance White to off-white powder(General for triterpenoids)
Melting Point 116-118 °C[3] (Tropic Acid - structural component)
Solubility Soluble in DMSO (10 mM), Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][4] (this compound)
LD50 (Oral, Rat) No data available
Toxicity No specific data available. Compounds from Tripterygium wilfordii can be toxic.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is paramount when handling this compound. The following PPE is mandatory:

PPE CategorySpecific Requirements
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Operational Plan: Safe Handling and Storage

Adherence to the following procedures will minimize risk during the handling and storage of this compound.

Handling
  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated area.

  • Recommended storage for the powder is at -20°C for up to 3 years.

  • Solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes, and calibrated pipettes.

  • Procedure:

    • Perform all weighing and solvent addition steps within the chemical fume hood.

    • Carefully weigh the desired amount of this compound powder.

    • Add the calculated volume of solvent to the powder to achieve the desired concentration.

    • Gently vortex or sonicate the solution until the powder is completely dissolved.

  • Storage and Labeling:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at the recommended temperature (-20°C or -80°C).

Potential Signaling Pathway and Experimental Workflow

Triterpenic acids have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. The following diagrams illustrate a potential mechanism of action for this compound and a general experimental workflow for its investigation.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway Activation NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Release of NF-κB IkB IκB (degraded) NFkB_IkB->IkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation MAPK_Pathway->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Gene_Expression Transcription Triptotriterpenic_Acid_C This compound Triptotriterpenic_Acid_C->IKK Inhibition Triptotriterpenic_Acid_C->MAPK_Pathway Inhibition

Caption: Potential mechanism of this compound's anti-inflammatory effects.

G General Experimental Workflow for Investigating this compound Start Start Acquire Acquire Triptotriterpenic Acid C Start->Acquire Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Acquire->Prepare_Stock Treatment Treat Cells with This compound Prepare_Stock->Treatment Cell_Culture Cell Culture (e.g., Macrophages) Cell_Culture->Treatment Stimulation Induce Inflammation (e.g., with LPS) Treatment->Stimulation Analysis Analyze Inflammatory Response (e.g., ELISA for cytokines, Western blot for signaling proteins) Stimulation->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vitro studies of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triptotriterpenic acid C
Reactant of Route 2
Triptotriterpenic acid C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.